AZ10397767
Beschreibung
Eigenschaften
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUORKUWBDRBX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ10397767: An In-depth Technical Guide to a Potent and Selective CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ10397767 is a potent and selective small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). With a half-maximal inhibitory concentration (IC50) of 1 nM for CXCR2 and a selectivity of over 100-fold against the closely related CXCR1, this compound has emerged as a valuable tool for investigating the role of the CXCR2 signaling pathway in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and its physicochemical properties. The information presented herein is intended to support researchers in the fields of inflammation, immuno-oncology, and drug discovery in their evaluation and utilization of this compound.
Introduction
The CXCR2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are central to the inflammatory response. Dysregulation of the CXCR2 signaling axis has been implicated in a range of inflammatory diseases and cancer. Consequently, the development of selective CXCR2 antagonists is an area of intense research. This compound has been identified as a highly potent and selective inhibitor of CXCR2, demonstrating efficacy in preclinical models of cancer by attenuating neutrophil infiltration and tumor growth.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (1R)-5-[[(3-chloro-2-fluorophenyl)methyl]thio]-7-[[2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one[1] |
| Molecular Formula | C15H14ClFN4O2S2[1] |
| Molecular Weight | 400.87 g/mol [1] |
| CAS Number | 333742-63-5[1] |
| Chemical Structure |
|
Mechanism of Action
This compound functions as a competitive antagonist at the CXCR2 receptor. By binding to the receptor, it blocks the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling pathways responsible for neutrophil chemotaxis and activation. This leads to a reduction in the infiltration of neutrophils into inflamed tissues and the tumor microenvironment.
CXCR2 Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 1 nM | Human CXCR2 | Radioligand Binding ([125I]IL-8 displacement) | [1] |
| pIC50 | 9.0 | Human CXCR2 | CXCL8 Binding | [1] |
| pIC50 | < 7.0 | Human CXCR1 | CXCL8 Binding | [1] |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Value | Route of Administration | Reference |
| Clearance (CL) | 4 mL/min/kg | N/A | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound. While the full detailed protocols from the original publications are not publicly available, the following represents standard and widely accepted procedures for these assays.
Radioligand Binding Assay (CXCR2)
This protocol is a generalized procedure for determining the binding affinity of a compound to CXCR2 using a radiolabeled ligand.
Objective: To determine the IC50 of this compound for the human CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[125I]-CXCL8 (radioligand)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1)
-
Wash buffer (e.g., binding buffer with 500 mM NaCl)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR2 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [125I]-CXCL8, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats, which separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR2 ligand.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.[2][3]
Objective: To evaluate the effect of this compound on neutrophil migration in response to a CXCR2 ligand.
Materials:
-
Isolated human neutrophils
-
CXCL8 (chemoattractant)
-
This compound
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle control.
-
Place the chemoattractant (CXCL8) in the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
In Vivo A549 Lung Cancer Xenograft Model
This protocol describes a general procedure for establishing and evaluating the effect of a test compound on the growth of human lung cancer xenografts in immunodeficient mice.[4][5][6][7]
Objective: To assess the in vivo efficacy of this compound in a human lung cancer xenograft model.
Materials:
-
A549 human lung adenocarcinoma cells
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture A549 cells to the desired confluence.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for neutrophil infiltration).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a valuable research tool for studying the biological functions of the CXCR2 signaling pathway. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the role of CXCR2 in various disease models, particularly in the context of inflammation and cancer. This technical guide provides a foundational understanding of this compound, which can be built upon with further research to fully elucidate its therapeutic potential.
References
- 1. molnova.com [molnova.com]
- 2. criver.com [criver.com]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
AZ10397767: A Potent CXCR2 Antagonist for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of inflammatory responses and a promising therapeutic target in oncology. This document provides a comprehensive overview of the structure, properties, and biological activities of this compound. It details the compound's mechanism of action, including its ability to attenuate NF-κB signaling, potentiate the cytotoxic effects of conventional chemotherapy, and inhibit neutrophil infiltration into the tumor microenvironment. This guide is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to support further research and development of this compound as a potential anti-cancer agent.
Core Compound Details
This compound is a small molecule, orally bioavailable antagonist of the CXCR2 receptor. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | N-(2-chloro-5-sulfamoylphenyl)-N'-(3,4-dichlorophenyl)urea |
| Molecular Formula | C₁₅H₁₄ClFN₄O₂S₂ |
| Molecular Weight | 400.88 g/mol |
| CAS Number | 333742-63-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound exhibits high-affinity binding to the CXCR2 receptor, effectively blocking the downstream signaling pathways initiated by its cognate ligands, such as CXCL1 and CXCL8 (IL-8).
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ | 1 nM | CXCR2 expressing cells |
Inhibition of NF-κB Signaling
A key mechanism of action of this compound is the attenuation of Nuclear Factor-kappa B (NF-κB) transcriptional activity. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In the context of cancer, chemotherapy can paradoxically activate NF-κB, leading to the expression of pro-survival genes and chemoresistance.
This compound has been demonstrated to attenuate oxaliplatin-induced NF-κB activation in androgen-independent prostate cancer (AIPC) cells. This inhibition of NF-κB signaling is crucial for its ability to sensitize cancer cells to the effects of chemotherapy.
Potentiation of Chemotherapy-Induced Cytotoxicity and Apoptosis
By blocking the pro-survival signals mediated by CXCR2 and NF-κB, this compound enhances the efficacy of conventional chemotherapeutic agents. Specifically, it has been shown to increase oxaliplatin cytotoxicity and potentiate oxaliplatin-induced apoptosis in AIPC cells. This synergistic effect suggests a potential role for this compound in combination therapies to overcome chemoresistance.
Inhibition of Neutrophil Infiltration
The tumor microenvironment is often characterized by an influx of immune cells, including neutrophils, which can promote tumor growth, angiogenesis, and metastasis. CXCR2 signaling is a primary driver of neutrophil recruitment to sites of inflammation, including tumors. This compound effectively reduces the number of neutrophils infiltrating into tumors in both in vitro and in vivo models, which is associated with delayed tumor growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its activity.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the CXCR2 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing human CXCR2.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).
-
Determine protein concentration using a BCA protein assay.
2. Binding Assay:
-
In a 96-well plate, combine membrane preparation (20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CXCL8), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled CXCR2 antagonist.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Measure radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NF-κB Reporter Assay
This protocol describes a method to quantify the effect of this compound on NF-κB activation.
1. Cell Culture and Transfection:
-
Plate prostate cancer cells (e.g., PC-3 or DU145) in a 24-well plate.
-
Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α or oxaliplatin) for 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as the fold change in NF-κB activity relative to the vehicle-treated control.
In Vivo Neutrophil Infiltration Assay
This protocol provides a general framework for assessing the effect of this compound on neutrophil infiltration in a tumor xenograft model.
1. Tumor Xenograft Model:
-
Subcutaneously implant prostate cancer cells (e.g., PC-3) into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size.
2. Compound Administration:
-
Randomize mice into treatment groups (vehicle control and this compound).
-
Administer this compound orally at a predetermined dose and schedule.
3. Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
4. Immunohistochemistry:
-
Section the paraffin-embedded tumors.
-
Perform immunohistochemical staining for a neutrophil-specific marker (e.g., Ly-6G or Myeloperoxidase).
-
Counterstain with hematoxylin.
5. Data Analysis:
-
Quantify the number of stained neutrophils per high-power field in multiple tumor sections for each treatment group.
-
Statistically compare the neutrophil counts between the vehicle and this compound-treated groups.
Conclusion
This compound is a powerful research tool for investigating the role of the CXCR2 signaling pathway in cancer and inflammation. Its high potency and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound, particularly in the context of overcoming chemotherapy resistance and modulating the tumor microenvironment. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
AZ10397767: A Potent CXCR2 Antagonist for Cancer Therapy Target Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for AZ10397767, a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2). The information presented here, including quantitative data, experimental methodologies, and signaling pathway visualizations, is intended to support further research and development of this compound for therapeutic applications, particularly in oncology.
Core Target and Mechanism of Action
This compound is a small molecule inhibitor that specifically targets CXCR2, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation and angiogenesis. The primary mechanism of action for this compound is the blockade of CXCR2 signaling, which in turn inhibits downstream pathways associated with tumor growth, metastasis, and resistance to chemotherapy.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies validating the efficacy of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (CXCR2 Antagonism) | 1 nM | Not Specified | [1] |
| Effect on Oxaliplatin Cytotoxicity | Increased | AIPC cells | [1] |
| Effect on Oxaliplatin-Induced Apoptosis | Potentiated | AIPC cells | [1] |
| Neutrophil Infiltration in Tumors | Reduced | In vitro and in vivo models | [1] |
| Tumor Growth | Delayed | In vivo models | [1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the validation of this compound are outlined below.
CXCR2 Binding Affinity Assay (IC50 Determination)
A competitive binding assay is typically employed to determine the IC50 value of a CXCR2 antagonist. This involves:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells or a similar cell line stably transfected to express human CXCR2 are cultured under standard conditions.
-
Radioligand Binding: A known radiolabeled CXCR2 ligand, such as [¹²⁵I]-IL-8, is incubated with the cell membranes expressing CXCR2.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Measurement: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
NF-κB Activation Assay
The effect of this compound on NF-κB activation is a key indicator of its downstream signaling inhibition. A common method is a luciferase reporter assay:
-
Cell Transfection: AIPC (androgen-independent prostate cancer) cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with a CXCR2 agonist (e.g., IL-8) or, in this specific context, with oxaliplatin to induce NF-κB activation.
-
Lysis and Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity, which is proportional to NF-κB activation, is normalized to a control (e.g., total protein concentration) and plotted against the concentration of this compound to determine its inhibitory effect.
In Vitro Cytotoxicity and Apoptosis Assays
To assess the ability of this compound to enhance the cytotoxic effects of chemotherapy, the following assays are performed:
-
Cell Viability Assay (MTT or similar): AIPC cells are seeded in 96-well plates and treated with oxaliplatin alone, this compound alone, or a combination of both for a defined period (e.g., 48-72 hours). Cell viability is then assessed using a colorimetric assay like MTT, which measures the metabolic activity of living cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To specifically quantify apoptosis, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Growth and Neutrophil Infiltration Studies
Animal models are essential for validating the in vivo efficacy of this compound:
-
Tumor Xenograft Model: Immunocompromised mice are subcutaneously injected with AIPC cells to establish tumors.
-
Treatment Regimen: Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, oxaliplatin alone, this compound alone, and the combination of oxaliplatin and this compound. This compound is typically administered orally.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immunohistochemistry for Neutrophil Infiltration: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with an antibody specific for a neutrophil marker (e.g., Ly-6G) to quantify the number of infiltrating neutrophils within the tumor microenvironment.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation.
References
An In-depth Technical Guide to the CXCR2 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction to the CXCR2 Signaling Pathway
The C-X-C motif chemokine receptor 2 (CXCR2) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Primarily expressed on neutrophils, CXCR2 is a key mediator of the innate immune response, orchestrating the recruitment of these leukocytes to sites of inflammation and infection.[2][3][4] Beyond its role in immunity, the CXCR2 signaling axis is critically involved in angiogenesis, wound healing, and the progression of various cancers.[1][5][6][7][8]
CXCR2 is activated by a specific subset of CXC chemokines that possess a conserved glutamic acid-leucine-arginine (ELR) motif preceding the first cysteine residue.[6] These ligands include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8).[9] The binding of these chemokines induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately dictate cellular responses such as chemotaxis, degranulation, and changes in gene expression. Given its central role in inflammation and cancer, CXCR2 has emerged as a significant therapeutic target for a range of diseases.[10][11][12] This guide provides a detailed technical overview of the core components of the CXCR2 signaling pathway, quantitative data on ligand and inhibitor interactions, and established experimental protocols for its investigation.
Core Signaling Pathways
Upon ligand binding, CXCR2 couples to pertussis toxin-sensitive heterotrimeric G-proteins of the Gαi family, leading to the dissociation of the Gαi subunit and the Gβγ dimer.[13][14][15] These dissociated subunits then act as second messengers, activating several downstream effector pathways.
G-Protein Coupling
CXCR2 primarily couples to Gαi proteins.[14][15] Upon activation, GDP is exchanged for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, although this is considered a minor pathway for CXCR2 action.[13] The Gβγ subunit is the primary mediator of the major downstream signaling cascades.[13]
Phospholipase C (PLC) / IP3 / DAG Pathway
The Gβγ subunit directly activates Phospholipase C-β (PLC-β).[13][16][17] Activated PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][16][17] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][13] The resulting increase in intracellular calcium concentration is a critical signal for various cellular processes, including neutrophil degranulation and chemotaxis.[18] DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, further propagating the signal.[16][17]
PI3K/Akt Pathway
The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), particularly the PI3Kγ isoform.[13][16][17] PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16][17] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt is a crucial node in signaling pathways that promote cell survival, proliferation, and growth by phosphorylating and inhibiting pro-apoptotic proteins and activating transcription factors.[13][19]
MAPK/ERK Pathway
CXCR2 activation leads to the robust phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation can occur through several mechanisms. It can be initiated by the Gβγ subunit, often involving upstream activators like Ras or Raf.[9] Additionally, β-arrestins, which are recruited to the phosphorylated C-terminus of the activated receptor to mediate its desensitization and internalization, can act as scaffolds for components of the MAPK cascade, leading to a second wave of ERK activation.[9] Transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can also lead to ERK activation downstream of CXCR2.[9][13] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that are critical for cell migration, proliferation, and differentiation.[20]
Physiological and Pathophysiological Roles
Inflammation and Immune Response
CXCR2 is a cornerstone of the innate immune response, primarily by directing the migration of neutrophils.[2][3] During infection or tissue injury, ELR+ chemokines are released, creating a chemotactic gradient that is sensed by CXCR2 on neutrophils. This triggers the neutrophils to adhere to the endothelium, extravasate into the tissue, and migrate towards the inflammatory stimulus.[2][21] This process is essential for clearing pathogens and cellular debris. However, dysregulated CXCR2 signaling and excessive neutrophil accumulation can contribute to the pathology of various acute and chronic inflammatory diseases, including acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[2][21]
Angiogenesis
The ELR motif in CXCR2 ligands is a potent pro-angiogenic signal.[6] CXCR2 is expressed on endothelial cells and its activation promotes their proliferation, migration, and formation of capillary-like structures, all of which are critical steps in angiogenesis.[7][8][22] This function is vital for normal physiological processes like wound healing. However, pathological angiogenesis is also a hallmark of cancer, and the CXCR2 axis is a key driver of tumor neovascularization, supplying tumors with the nutrients and oxygen required for their growth and dissemination.[7][8][23]
Cancer Progression
The role of CXCR2 in cancer is multifaceted and generally pro-tumorigenic.[1][5][6][13] Increased expression of CXCR2 and its ligands is associated with poor prognosis in numerous cancer types, including breast, lung, prostate, and colorectal cancer.[5][6][13] CXCR2 signaling contributes to cancer progression through several mechanisms:
-
Autocrine/Paracrine Effects on Tumor Cells: Direct activation of CXCR2 on cancer cells can promote their proliferation, survival, and invasion.[1]
-
Promotion of Angiogenesis: As mentioned, CXCR2 drives the formation of new blood vessels that feed the tumor.[7][8]
-
Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): The CXCR2 axis recruits immunosuppressive cells like MDSCs and tumor-associated neutrophils (TANs) into the tumor microenvironment, which helps the tumor evade the host immune response.[1][24]
-
Metastasis: CXCR2 signaling facilitates the metastatic cascade by promoting cancer cell invasion and the establishment of pre-metastatic niches.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of ligands and antagonists with CXCR2. These values are compiled from various studies and can vary depending on the experimental system and conditions used.
Table 1: Binding Affinities (Kd) and Potencies (EC50) of CXCR2 Ligands
| Ligand | Dissociation Constant (Kd) | Functional Potency (EC50) | Reference |
| CXCL1 | ~1-10 nM | ~1 nM (pERK) | [25] |
| CXCL5 | ~1-10 nM | >10 nM (pERK) | [25] |
| CXCL8 (IL-8) | 0.7 nM | ~1 nM (pERK) | [9][25] |
| MIF | 1.4 nM | Not specified | [9] |
Table 2: Inhibitory Potency (IC50/Ki) of Selected CXCR2 Antagonists
| Antagonist | Parameter | Species | Value | Reference |
| Navarixin (SCH 527123) | IC50 | Human | 2.6 nM | [26] |
| Reparixin | IC50 (vs CXCL1) | Human | 400 nM | [26] |
| SB225002 | - | - | - | [1] |
| SB265610 | - | - | - | [1] |
| SX-682 | - | - | In clinical trials | [11] |
Note: Data for SB225002 and SB265610 are widely cited but specific IC50 values were not found in the provided search results. SX-682 is a clinical-stage antagonist.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation, a direct consequence of the PLC pathway.
Principle: Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) will exhibit an increase in fluorescence intensity upon ligand-induced release of calcium from intracellular stores. This change is detected using a fluorometric plate reader or microscope.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells expressing CXCR2 (e.g., transfected HEK293 cells or primary neutrophils) to an appropriate density in a 96-well black, clear-bottom plate.
-
Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an indicator for membrane integrity (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the wash buffer from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of the CXCR2 ligand (agonist) and any antagonists to be tested in HBSS.
-
-
Measurement:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a plate reader equipped with an injector.
-
Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 100 µL of the 2X agonist/antagonist solution into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the transient calcium peak and subsequent return to baseline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
For dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to determine the EC50.
-
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Principle: A porous membrane (typically 3-5 µm pore size for neutrophils) separates two compartments. Neutrophils are placed in the upper compartment, and a solution containing a chemoattractant is placed in the lower compartment. The neutrophils migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.
Detailed Methodology:
-
Neutrophil Isolation:
-
Isolate primary human or murine neutrophils from fresh whole blood using standard methods like density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.[26]
-
Resuspend the purified neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[26]
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) to the lower wells of a 24-well plate.[26]
-
Place the Transwell inserts (with 3 or 5 µm pores) into the wells, ensuring no air bubbles are trapped underneath.
-
-
Cell Treatment and Seeding:
-
If testing an inhibitor, pre-incubate the neutrophil suspension with various concentrations of the antagonist or vehicle (e.g., DMSO) for 15-30 minutes at room temperature.[26]
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for migration.[26]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts. To quantify the migrated cells in the lower chamber:
-
Method A (Fluorescence): Add a fluorescent dye that measures viable cells (e.g., Calcein-AM) to the lower well. Incubate as required, then read the fluorescence on a plate reader.[26]
-
Method B (Manual Counting): Aspirate the medium from the lower chamber, centrifuge the cells, resuspend in a small volume, and count using a hemocytometer or an automated cell counter.
-
Method C (Enzyme Activity): Lyse the cells in the lower well and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).[26]
-
-
Data Analysis:
-
Calculate the number or relative fluorescence units (RFU) of migrated cells for each condition.
-
For inhibition experiments, express the data as a percentage of the migration observed with the chemoattractant alone and calculate the IC50 value for the antagonist.
-
Western Blotting for Phosphorylated ERK1/2
This technique is used to detect the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
Principle: Cells are stimulated with a CXCR2 ligand for various time points. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).
Detailed Methodology:
-
Cell Culture and Starvation:
-
Grow CXCR2-expressing cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in a serum-free medium to reduce basal levels of ERK phosphorylation.
-
-
Stimulation:
-
Treat the starved cells with the CXCR2 ligand (e.g., 100 ng/mL CXCL8) for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
To test inhibitors, pre-incubate the cells with the antagonist for 30-60 minutes before adding the ligand.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as a fold change relative to the unstimulated control.
-
CXCR2 Inhibitors and Modulators
Given the integral role of CXCR2 in inflammation and cancer, it has become a major target for drug development.[10][11] Several small-molecule antagonists that competitively or non-competitively block ligand binding have been developed.[11][12] These antagonists have shown efficacy in preclinical models of inflammatory diseases and cancer by inhibiting neutrophil recruitment and blocking pro-tumorigenic signaling.[10][27] A number of these compounds, such as Navarixin (SCH 527123) and SX-682, have advanced into clinical trials for indications including COPD, inflammatory bowel disease, and various cancers, often in combination with immunotherapy or chemotherapy.[11][27] The therapeutic strategy is to dampen the excessive inflammatory response or to remodel the tumor microenvironment to make it less hospitable for tumor growth and more accessible to anti-cancer therapies.[11]
References
- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 7. academic.oup.com [academic.oup.com]
- 8. CXCR1 and CXCR2 Silencing modulates CXCL8-dependent Endothelial Cell Proliferation, migration and Capillary-Like Structure Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule antagonists of the CXCR2 and CXCR1 chemokine receptors as therapeutic agents for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 12. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CXCR1 and CXCR2 display receptor bias for shared chemokine agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Role of CXCR2/CXCR2 ligands in vascular remodeling during bronchiolitis obliterans syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Biophysical characterization of the CXC chemokine receptor 2 ligands | PLOS One [journals.plos.org]
- 26. benchchem.com [benchchem.com]
- 27. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
AZ10397767: A Potent CXCR2 Antagonist and its Implications for Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key regulator of neutrophil migration.[1] Initially misidentified in some databases as a P2Y12 receptor antagonist, a thorough review of the available scientific literature and chemical supplier information confirms its primary activity is at the CXCR2 receptor, with a reported IC50 of 1 nM.[1] This technical guide will provide an in-depth overview of this compound, its mechanism of action, and its profound effects on neutrophil migration, supported by experimental evidence and methodologies.
Core Concepts: CXCR2 and Neutrophil Migration
Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation and infection in a process called chemotaxis. This directed migration is largely orchestrated by chemokines, a family of small signaling proteins. CXCR2 is a G protein-coupled receptor expressed on the surface of neutrophils that binds to several CXC chemokines, most notably Interleukin-8 (IL-8, also known as CXCL8), and Growth-Related Oncogene-α (GROα, also known as CXCL1).[2][3][4]
The binding of these chemokines to CXCR2 triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements necessary for cell motility and directed migration towards the source of the chemokine gradient.[4][5] Therefore, antagonizing the CXCR2 receptor presents a promising therapeutic strategy for inflammatory diseases characterized by excessive neutrophil infiltration.
This compound: A CXCR2-Specific Antagonist
This compound is a small molecule, orally bioavailable compound that specifically inhibits the activity of the CXCR2 receptor.[1] Its chemical name is 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one.
Quantitative Data on this compound Activity
| Parameter | Value | Reference |
| Target | CXCR2 | [1] |
| IC50 | 1 nM | [1] |
| Activity | Antagonist | [1] |
| Bioavailability | Orally Bioavailable | [1] |
Effects of this compound on Neutrophil Migration
By blocking the CXCR2 receptor, this compound effectively inhibits the downstream signaling pathways that are essential for neutrophil chemotaxis. This leads to a significant reduction in the migration of neutrophils towards chemoattractants like IL-8 and GROα.
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway in Neutrophil Migration
The binding of chemokines like IL-8 to CXCR2 on neutrophils initiates a signaling cascade that is crucial for chemotaxis. This process can be visualized as follows:
Caption: CXCR2 signaling pathway leading to neutrophil migration and its inhibition by this compound.
Experimental Workflow: Neutrophil Chemotaxis Assay
A common method to assess the effect of compounds like this compound on neutrophil migration is the Boyden chamber or transwell migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow [jci.org]
- 6. The effects of a CXCR1/CXCR2 antagonist on neutrophil migration in mild atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols for AZ10397767 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ10397767 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as CXCL8 (IL-8), are frequently implicated in tumor progression, angiogenesis, and the recruitment of tumor-associated neutrophils. By blocking the CXCR2 signaling pathway, this compound can inhibit neutrophil infiltration into the tumor microenvironment, thereby reducing tumor growth and potentially enhancing the efficacy of standard chemotherapeutic agents like oxaliplatin. These application notes provide detailed protocols for in vivo experiments using this compound in a non-small cell lung cancer xenograft model, both as a monotherapy and in a potential combination with oxaliplatin.
Mechanism of Action: CXCR2 Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the CXCL8/CXCR2 signaling axis, which plays a critical role in the tumor microenvironment. This pathway is a key driver of neutrophil recruitment and activation, contributing to inflammation-driven cancer progression.
Application Notes and Protocols for AZ10397767 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). With an IC50 of 1 nM, this small molecule inhibitor has demonstrated significant potential in preclinical cancer research. Notably, this compound has been shown to attenuate the activation of the NF-κB signaling pathway and enhance the cytotoxic effects of chemotherapeutic agents like oxaliplatin, as well as potentiate apoptosis in androgen-independent prostate cancer (AIPC) cells.[1] Furthermore, it has been observed to reduce the infiltration of neutrophils into tumor microenvironments, suggesting a role in modulating the immune response to cancer.[1]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, covering essential protocols for assessing its effects on cell viability, apoptosis, and the NF-κB signaling pathway.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClFN₄O₂S₂ | Tocris Bioscience |
| Molecular Weight | 400.88 g/mol | [2] |
| Purity | >98% | Tocris Bioscience |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO | Sigma-Aldrich[3] |
| Storage | Store at -20°C | Tocris Bioscience |
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Source |
| IC50 (CXCR2 Antagonism) | N/A | N/A | 1 nM | [1] |
| Effect on NF-κB Activation | AIPC Cells | In combination with oxaliplatin | Attenuates activation | [1] |
| Effect on Cytotoxicity | AIPC Cells | In combination with oxaliplatin | Increases cytotoxicity | [1] |
| Effect on Apoptosis | AIPC Cells | In combination with oxaliplatin | Potentiates apoptosis | [1] |
Note: "AIPC cells" refers to androgen-independent prostate cancer cells. Commonly used cell lines for this cancer type include PC-3, DU145, and 22Rv1.[4][5][6]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.88 g/mol ), dissolve it in 249.45 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.[2][9][10][11]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and/or in combination with another agent like oxaliplatin) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
NF-κB Activation Assay (Western Blot for Nuclear p65)
Objective: To assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
NF-κB activating agent (e.g., TNF-α or IL-8)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activating agent (e.g., 20 ng/mL TNF-α) for 30 minutes. Include appropriate controls: untreated, vehicle + stimulant, and this compound alone.
-
Following treatment, wash the cells with ice-cold PBS and harvest them.
-
Isolate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against NF-κB p65. To verify the purity of the nuclear fractions, also probe for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker).
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the levels of nuclear p65 relative to the loading control (Lamin B1).
Mandatory Visualization
Caption: Workflow for in vitro evaluation of this compound.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 6. Androgen receptor expression in androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenfield.com [greenfield.com]
- 8. fishersci.com [fishersci.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for AZ10397767 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ10397767 is a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its ligands are key mediators in inflammatory pathways and have been implicated in the progression of various diseases, including cancer. By blocking the CXCR2 signaling pathway, this compound can inhibit the recruitment of neutrophils to the tumor microenvironment, thereby reducing tumor growth and potentiating the effects of other therapies. These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on a lung carcinoma xenograft model.
Mechanism of Action
This compound selectively binds to and inhibits the CXCR2 receptor, a G-protein coupled receptor. Activation of CXCR2 by its chemokine ligands (e.g., CXCL1, CXCL8/IL-8) triggers a downstream signaling cascade involving pathways such as PI3K/Akt, PLC/PKC, and MAPK/Erk. This signaling promotes cell proliferation, survival, and migration. In the context of cancer, tumor cells often secrete CXCR2 ligands, which recruit tumor-associated neutrophils. These neutrophils can, in turn, promote tumor angiogenesis and create an immunosuppressive microenvironment. This compound blocks these effects by preventing ligand binding to CXCR2.
Application Notes and Protocols: AZ10397767 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of the immunosuppressive TME is the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells are recruited to the tumor, in part, through the activation of the C-X-C motif chemokine receptor 2 (CXCR2) by its ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), which are often secreted by tumor cells and stromal cells.[1][2] The accumulation of these myeloid cells can suppress the function of cytotoxic T lymphocytes (CTLs), thereby limiting the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3][4][5]
AZ10397767 is a potent and selective antagonist of the CXCR2 receptor.[6] By inhibiting CXCR2 signaling, this compound can block the recruitment of neutrophils and MDSCs to the tumor microenvironment.[1] This application note provides a scientific rationale and detailed protocols for investigating the synergistic potential of combining this compound with immunotherapy to enhance anti-tumor immune responses. The central hypothesis is that by remodeling the TME to be less immunosuppressive, this compound will sensitize tumors to the effects of immune checkpoint blockade. Preclinical studies with other CXCR2 antagonists have shown promising results in combination with immunotherapy, suggesting this is a viable therapeutic strategy.[7][8][9]
Signaling Pathway
The CXCR2 signaling pathway plays a crucial role in inflammation and cancer progression. Upon binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL8), CXCR2, a G-protein coupled receptor, activates several downstream signaling cascades, including MAPK, PI3K/Akt, and NF-κB.[10][11][12] These pathways collectively promote cell survival, proliferation, migration, and angiogenesis, while also mediating the chemotaxis of neutrophils and other myeloid cells.
Data Presentation
Table 1: In Vitro Chemotaxis Assay - Effect of this compound on Neutrophil Migration
| Treatment Group | Concentration | Mean Migrated Cells (per high-power field) | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | 250 | 25 | 0% |
| This compound | 1 nM | 120 | 15 | 52% |
| This compound | 10 nM | 55 | 8 | 78% |
| This compound | 100 nM | 15 | 5 | 94% |
Table 2: In Vivo Tumor Growth Study - Combination of this compound and Anti-PD-1 Antibody
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Standard Error | % Tumor Growth Inhibition (vs. Vehicle) |
| Vehicle Control | 10 | 1500 | 150 | 0% |
| This compound | 10 | 1100 | 120 | 26.7% |
| Anti-PD-1 Antibody | 10 | 950 | 110 | 36.7% |
| This compound + Anti-PD-1 | 10 | 450 | 70 | 70.0% |
Table 3: In Vivo Immune Cell Infiltration Analysis by Flow Cytometry
| Treatment Group | % CD8+ T cells in CD45+ infiltrate | % Gr-1+/Ly6G+ (Neutrophils) in CD45+ infiltrate | CD8+/Neutrophil Ratio |
| Vehicle Control | 5% | 45% | 0.11 |
| This compound | 10% | 20% | 0.50 |
| Anti-PD-1 Antibody | 12% | 40% | 0.30 |
| This compound + Anti-PD-1 | 25% | 15% | 1.67 |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
Objective: To determine the in vitro efficacy of this compound in blocking CXCR2-mediated neutrophil migration.
Materials:
-
Human peripheral blood neutrophils (isolated from healthy donors)
-
RPMI 1640 medium with 1% BSA
-
Recombinant human CXCL8 (IL-8)
-
This compound
-
DMSO (vehicle control)
-
Boyden chamber with 5 µm pore size polycarbonate membrane
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend neutrophils in RPMI 1640 + 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI 1640 + 1% BSA.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add RPMI 1640 + 1% BSA containing a chemoattractant concentration of CXCL8 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by lysing the cells and measuring Calcein-AM fluorescence using a plate reader.
-
Calculate the percentage inhibition of migration relative to the vehicle control.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 mice
-
Murine colon adenocarcinoma cell line (e.g., MC38)
-
Matrigel
-
This compound formulated for oral gavage
-
InVivoMAb anti-mouse PD-1 antibody
-
Isotype control antibody
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously implant 1 x 10^6 MC38 cells mixed with Matrigel into the flank of C57BL/6 mice.
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 2: this compound (e.g., 30 mg/kg, daily oral gavage) + Isotype control
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Measure tumor volume three times per week for the duration of the study (e.g., 21 days).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the changes in the immune cell composition of the tumor microenvironment following treatment.
Materials:
-
Excised tumors from the in vivo study
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, Gr-1, Ly6G, F4/80, PD-1, etc.
-
Flow cytometer
Procedure:
-
Mince the excised tumors and digest them in RPMI 1640 containing Collagenase D and DNase I for 45 minutes at 37°C with agitation.
-
Stop the digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Count the viable cells and aliquot approximately 1-2 x 10^6 cells per tube for staining.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining for transcription factors or cytokines, proceed with a fixation/permeabilization kit according to the manufacturer's instructions.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
Experimental Workflow
Conclusion
The combination of the CXCR2 antagonist this compound with immune checkpoint inhibitors represents a promising strategy to overcome resistance to immunotherapy. By mitigating the immunosuppressive effects of tumor-associated neutrophils and MDSCs, this compound has the potential to enhance the infiltration and effector function of anti-tumor T cells. The protocols and workflows provided in these application notes offer a framework for the preclinical evaluation of this novel combination therapy. Further investigation is warranted to translate these findings into clinical applications for the treatment of various solid tumors.
References
- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Measuring Neutrophil Infiltration Following AZ10397767 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ10397767 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation by binding to its cognate chemokines, such as CXCL1 and CXCL8 (IL-8).[1][2][3] Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, making it a key therapeutic target.[3][4][5] By blocking CXCR2, this compound effectively inhibits the migration of neutrophils, thereby reducing inflammation and subsequent tissue damage.[1][6]
These application notes provide detailed protocols for quantifying neutrophil infiltration in preclinical models following treatment with this compound or other CXCR2 antagonists. The described methods include Immunohistochemistry (IHC), Flow Cytometry, and Myeloperoxidase (MPO) assay, which are standard techniques for assessing neutrophil presence in tissues.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of CXCR2 antagonists on neutrophil infiltration in various models. This data illustrates the expected outcomes when utilizing compounds like this compound.
Table 1: Effect of CXCR2 Antagonists on Neutrophil Counts in Preclinical Models
| Compound | Model | Tissue/Fluid | Outcome | Reference |
| SB225002 | N-Ac-PGP-induced airway inflammation (mice) | Bronchoalveolar Lavage Fluid (BALF) | Significant reduction in neutrophil influx | [1] |
| SB332235 | N-Ac-PGP-induced airway inflammation (mice) | Lung Tissue | Inhibition of increased MPO levels | [1] |
| Navarixin | Myocardial Infarction (mice) | Heart Tissue | Reduced neutrophil infiltration | [7][8] |
| G31P | Klebsiella pneumoniae infection (guinea pigs) | BALF | Decreased neutrophil recruitment | [9] |
Table 2: Effect of CXCR2 Antagonists on Neutrophil Counts in Clinical Trials
| Compound | Condition | Sample | Outcome | Reference |
| AZD5069 | Bronchiectasis | Sputum | 69% reduction in absolute neutrophil count | [10] |
| Reparixin | On-pump Coronary Artery Bypass Graft | Peripheral Blood | Significant reduction in the proportion of neutrophils | [4] |
| SCH527123 | Severe Asthma | Sputum | 36.3% mean reduction in neutrophil percentage | [11] |
| Navarixin | Advanced Solid Tumors | Blood | 37.5%-48.2% maximal reduction in absolute neutrophil count | [12] |
Signaling Pathway
The diagram below illustrates the CXCR2 signaling pathway and the mechanism of action for this compound.
Caption: CXCR2 signaling pathway and inhibition by this compound.
Experimental Protocols
Immunohistochemistry (IHC) for Neutrophil Quantification
This protocol details the staining of paraffin-embedded tissue sections to visualize and quantify neutrophils using an anti-Ly-6G/Gr-1 antibody.
Caption: Immunohistochemistry workflow for neutrophil detection.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 20-30 seconds.[13]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify the number of positively stained cells per high-power field or per unit area.
-
Flow Cytometry for Neutrophil Quantification
This protocol describes the preparation of single-cell suspensions from tissues for the quantification of neutrophils by flow cytometry.
Caption: Flow cytometry workflow for neutrophil quantification.
-
Tissue Processing:
-
Harvest tissue (e.g., lung, spleen) and place it in ice-cold RPMI-1640 medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase D and DNase I) at 37°C with agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis with excess FACS buffer and centrifuge.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10 minutes on ice.
-
-
Antibody Staining:
-
Add a cocktail of fluorescently conjugated antibodies to the cells. A typical panel for murine neutrophils includes:
-
CD45 (pan-leukocyte marker)
-
Ly-6G (neutrophil-specific)[15]
-
CD11b (myeloid marker)
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Gating Strategy:
-
Myeloperoxidase (MPO) Assay
This protocol provides a method to quantify neutrophil infiltration by measuring the activity of MPO, an enzyme abundant in neutrophils.[20]
Caption: Myeloperoxidase (MPO) assay workflow.
-
Tissue Homogenization:
-
Weigh a portion of the tissue (e.g., 50 mg of lung tissue).
-
Homogenize the tissue in ice-cold HTAB (Hexadecyltrimethylammonium Bromide) buffer (e.g., 0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0).[20]
-
Subject the homogenate to freeze-thaw cycles to ensure cell lysis.
-
-
Sample Preparation:
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
MPO Activity Measurement:
-
Prepare a reaction buffer containing a peroxidase substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).[21]
-
Add a small volume of the supernatant to a 96-well plate.
-
Add the reaction buffer to initiate the enzymatic reaction.
-
Incubate at room temperature.
-
Stop the reaction with sulfuric acid (H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.[21][22]
-
-
Data Analysis:
-
Generate a standard curve using purified MPO.
-
Calculate the MPO activity in the samples based on the standard curve and express the results as units of MPO activity per gram of tissue.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for assessing the efficacy of this compound and other CXCR2 antagonists in reducing neutrophil infiltration. The choice of method will depend on the specific research question, available equipment, and the nature of the tissue being analyzed. By employing these techniques, researchers can effectively quantify the anti-inflammatory properties of novel CXCR2-targeting therapeutics.
References
- 1. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 8. Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR1/CXCR2 Antagonism Is Effective in Pulmonary Defense against Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Safety and efficacy of a CXCR2 antagonist in patients with severe asthma and sputum neutrophils: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. niehs.nih.gov [niehs.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Isolation and Characterization of Mouse Neutrophils | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. medrxiv.org [medrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for a Potent IKK Inhibitor for Blocking NF-κB Activation
Disclaimer: No public information was found for a compound with the identifier "AZ10397767." The following application notes and protocols are provided for a representative potent and selective IκB kinase (IKK) inhibitor as a general guide for researchers, scientists, and drug development professionals working on blocking NF-κB activation.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immune responses, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][3][4] The activation of the canonical NF-κB pathway is primarily controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[5][6] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), the IKK complex phosphorylates the inhibitory protein IκBα.[1][5] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[1][7]
Potent and selective IKK inhibitors are valuable research tools for elucidating the role of the NF-κB pathway in various biological processes and represent a promising therapeutic strategy for a range of diseases.[4][8][9] These inhibitors typically target the ATP-binding site of the IKK subunits, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation.
Mechanism of Action
A potent IKK inhibitor prevents the activation of the NF-κB pathway by directly inhibiting the kinase activity of the IKK complex. By blocking the phosphorylation of IκBα, the inhibitor prevents its degradation and keeps the NF-κB complex sequestered in the cytoplasm, thus inhibiting the transcription of NF-κB target genes.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZ10397767 in Pancreatic Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by a dense desmoplastic stroma and an immunosuppressive tumor microenvironment (TME).[1][2] This complex TME contributes significantly to tumor progression, metastasis, and resistance to conventional therapies. A key component of the TME is the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which are recruited by chemokines and promote tumor growth.[3][4][5]
The C-X-C motif chemokine receptor 2 (CXCR2) and its ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) play a pivotal role in the recruitment of these immunosuppressive cells to the tumor site.[6][7][8] Elevated expression of CXCR2 and its ligands is observed in pancreatic cancer and is associated with poor prognosis.[9][10] The CXCR2 signaling axis promotes tumor cell proliferation, angiogenesis, and metastasis, making it a compelling therapeutic target.[11][12]
AZ10397767 is a potent and selective small-molecule antagonist of CXCR2 with a reported IC50 of 1 nM. While direct and extensive studies of this compound in pancreatic cancer are limited, its mechanism of action aligns with the therapeutic strategy of disrupting the CXCR2 signaling pathway. This document provides an overview of the potential applications of this compound in pancreatic cancer research, based on the established role of CXCR2 inhibition in this disease.
Principle of Action
This compound functions by binding to the CXCR2 receptor on the surface of immune cells, particularly neutrophils, and blocking the downstream signaling cascades initiated by its chemokine ligands. This inhibition prevents the chemotaxis and infiltration of neutrophils into the tumor microenvironment. By reducing the presence of these pro-tumoral immune cells, this compound can potentially attenuate tumor growth, reduce angiogenesis, and inhibit metastasis.
Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of various CXCR2 antagonists in pancreatic cancer models. While not all data pertains directly to this compound, it provides a strong rationale for its use and expected efficacy.
Table 1: In Vitro Efficacy of CXCR2 Antagonists on Pancreatic Cancer Cells
| Cell Line | Compound | Assay | Endpoint | Result |
| HPAC | CXCR2 C-tail peptide | Invasion Assay | Inhibition of CXCL8-induced invasion | Significant inhibition (P < .01)[6] |
| KRAS(G12D)-bearing human pancreatic duct-derived cells | CXCR2 antagonists | Cell Growth Assay | Inhibition of cell proliferation | Selective growth inhibition[7] |
| KPC (Kras+/LSL-G12D; Trp53+/LSL-R172H; Pdx-1-Cre) | CXCR2 inhibitor | Co-culture with fibroblasts | Tumor cell proliferation | No direct effect on proliferation in vitro[11] |
Table 2: In Vivo Efficacy of CXCR2 Antagonists in Pancreatic Cancer Models
| Animal Model | Compound | Treatment Regimen | Endpoint | Result |
| Human pancreatic tumor xenograft | Adeno-associated virus delivering CXCR2 C-tail | Gene therapy | Tumor growth | Potent suppression of tumor growth[6] |
| Orthotopic implants of KRAS(G12D)-bearing cells | CXCR2 knockdown | Genetic inhibition | Tumor growth | Significant decrease in tumor cell proliferation[7] |
| Kras+Tgfbr2KO mice | CXCR2 inhibitor | Not specified | Tumor progression and survival | Reduced tumor progression and increased overall survival[11] |
| KPC mice | CXCR2 pepducin (1/2i-pal) | Not specified | Metastasis | Profound suppression of metastases[13] |
Signaling Pathways and Experimental Workflows
CXCL/CXCR2 Signaling Pathway in Pancreatic Cancer
Caption: CXCL/CXCR2 signaling in pancreatic cancer.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro experimental workflow.
Experimental Workflow for In Vivo Evaluation
Caption: In vivo experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture pancreatic cancer cells and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V-FITC only and PI only) controls should be included for compensation and gating.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed pancreatic cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant and Inhibitor: Add a chemoattractant (e.g., CXCL8 or fetal bovine serum) to the lower chamber. Add this compound to both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Tumor Model
-
Cell Implantation: Orthotopically implant pancreatic cancer cells into the pancreas of immunodeficient mice (e.g., nude or SCID).
-
Tumor Establishment: Allow tumors to establish for 7-10 days.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (orally, based on its bioavailability) or vehicle control daily.
-
Tumor Monitoring: Monitor tumor growth over time using non-invasive imaging (e.g., ultrasound, bioluminescence) or caliper measurements for subcutaneous models.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Weigh the tumors and process them for histological and immunohistochemical analysis.
Immunohistochemistry for Neutrophil Infiltration
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with a primary antibody against a neutrophil marker (e.g., CD66b) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the number of positive-staining cells per high-power field in different tumor regions.
Conclusion
This compound, as a potent CXCR2 antagonist, represents a valuable research tool for investigating the role of the CXCL/CXCR2 axis in pancreatic cancer. The provided protocols and background information offer a framework for designing and executing preclinical studies to evaluate its therapeutic potential in disrupting the immunosuppressive tumor microenvironment and inhibiting tumor progression. While direct evidence in pancreatic cancer models is still emerging, the wealth of data on CXCR2's role in this disease strongly supports the investigation of this compound.
References
- 1. Neutrophils in pancreatic cancer: Potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CXCR2 Macromolecular Complex in Pancreatic Cancer: A Potential Therapeutic Target in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of CXCLs/CXCR2 axis in the tumor microenvironment might be a potent therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 signaling regulates KRAS(G12D)-induced autocrine growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil Dynamics Contribute to Disease Progression and Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibiting Cxcr2 disrupts tumor-stromal interactions and improves survival in a mouse model of pancreatic ductal adenocarcinoma [jci.org]
- 12. CXCR2: a target for pancreatic cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR2 Inhibition Profoundly Suppresses Metastases and Augments Immunotherapy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ10397767 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of AZ10397767, a potent CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Its primary mechanism of action is to block the binding of CXC chemokines, such as IL-8 (CXCL8), to CXCR2. This inhibition disrupts downstream signaling pathways involved in inflammation, neutrophil recruitment, and tumor progression.
Q2: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). While specific quantitative data from manufacturers is limited, it is advisable to prepare stock solutions in DMSO. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of high-purity DMSO. Gentle warming and vortexing can aid in dissolution.
Q4: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C and are generally stable for at least two years at this temperature. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS or cell culture media), a precipitate is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility in Aqueous Buffers | This compound has limited solubility in aqueous solutions. |
| - Increase the final concentration of DMSO in your working solution (though be mindful of solvent effects on your cells, typically keeping it below 0.5%). | |
| - Prepare a more dilute stock solution in DMSO before further dilution into the aqueous buffer. | |
| - After dilution, gently vortex or sonicate the solution to aid in keeping the compound dissolved. | |
| Incorrect pH of the Buffer | The pH of the aqueous buffer may not be optimal for maintaining solubility. |
| - Empirically test a range of pH values for your buffer to determine the optimal pH for solubility. | |
| Salt Concentration of the Buffer | High salt concentrations can sometimes decrease the solubility of organic compounds. |
| - If your experimental design allows, try reducing the salt concentration of your buffer. |
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: Variability in experimental outcomes or results that do not align with the expected activity of a CXCR2 antagonist.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of the Compound | Improper storage or handling may have led to the degradation of this compound. |
| - Ensure the solid compound and stock solutions have been stored correctly at -20°C and protected from light. | |
| - Avoid repeated freeze-thaw cycles of the stock solution by preparing and using aliquots. | |
| - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. | |
| Inaccurate Concentration of the Stock Solution | Errors in weighing the compound or calculating the solvent volume can lead to an incorrect stock concentration. |
| - Re-weigh a fresh amount of the compound and carefully prepare a new stock solution. | |
| - If possible, verify the concentration of your stock solution using an analytical method such as HPLC. | |
| Cell Line or Assay System Issues | The chosen cell line may not express sufficient levels of CXCR2, or the assay may not be sensitive enough. |
| - Confirm CXCR2 expression in your cell line using techniques like flow cytometry or western blotting. | |
| - Optimize your assay conditions, including cell density, incubation times, and the concentration of the stimulating chemokine. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent/Condition | Value/Recommendation |
| Solubility | DMSO | Soluble (Specific mg/mL value not provided by manufacturers; prepare stock solutions) |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble; requires initial dissolution in DMSO. | |
| Storage Stability (Solid) | -20°C | ≥ 2 years |
| Storage Stability (DMSO Stock Solution) | -20°C | ≥ 2 years (minimize freeze-thaw cycles) |
| Room Temperature | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Determine the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is 400.88 g/mol .
-
Carefully weigh the calculated amount of solid this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell-Based Assay for NF-κB Activation
Objective: To assess the inhibitory effect of this compound on chemokine-induced NF-κB activation in a CXCR2-expressing cell line.
Materials:
-
CXCR2-expressing cells (e.g., neutrophils, specific cancer cell lines)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
CXCL8 (IL-8) or another CXCR2 ligand
-
Reagents for measuring NF-κB activation (e.g., NF-κB reporter assay kit, antibodies for western blotting of phosphorylated IκBα or p65)
-
96-well cell culture plates
Procedure:
-
Seed the CXCR2-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a CXCR2 ligand (e.g., CXCL8) for the appropriate amount of time to induce NF-κB activation (typically 15-60 minutes). Include a non-stimulated control group.
-
After stimulation, lyse the cells and measure NF-κB activation using your chosen method (e.g., luciferase reporter assay, western blot for phospho-IκBα or phospho-p65, or immunofluorescence for p65 nuclear translocation).
-
Analyze the data to determine the dose-dependent inhibition of NF-κB activation by this compound.
Visualizations
Technical Support Center: Optimizing AZ10397767 Dosage for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AZ10397767 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action involves inhibiting the binding of endogenous CXCR2 ligands, such as CXCL8 (Interleukin-8, IL-8), to the receptor. This blockage prevents the activation of downstream signaling pathways that are typically involved in neutrophil recruitment and activation.[1]
Q2: What are the key properties of this compound?
The primary pharmacological and physical properties of this compound are summarized below.
Table 1: Properties of this compound
| Property | Value / Description | Source |
| Target | CXCR2 (Chemokine Receptor) | [1][2] |
| Activity | Potent Antagonist | [2] |
| IC₅₀ | ~1 nM (for CXCL8 binding to CXCR2) | [2] |
| pIC₅₀ | 9.0 (for CXCL8 binding to CXCR2) | [1] |
| Molecular Formula | C₁₅H₁₄ClFN₄O₂S₂ | [1] |
| Molecular Weight | 400.88 g/mol | [2] |
| Storage | Store at -20°C | [2] |
| Purity | >98% (typical) | [2] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.01 mg of this compound (assuming a molecular weight of 400.88) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration for my in vitro assay?
A common starting point for a potent inhibitor is to test a concentration range that brackets the reported IC₅₀ value. Given the IC₅₀ of ~1 nM, a dose-response experiment could start from 0.1 nM up to 1 µM. It is crucial to perform a full dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[3]
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Agonist (CXCL8) Concentration
To accurately measure antagonism, it is critical to use a standardized and appropriate concentration of the agonist (e.g., CXCL8). Using an agonist concentration that is too high can overcome the inhibitory effect of this compound.[3] It is often recommended to use the EC₈₀ (the concentration that produces 80% of the maximal response) of the agonist.[4]
Methodology:
-
Cell Preparation: Plate cells expressing CXCR2 at a predetermined optimal density.
-
Agonist Dilution Series: Prepare a serial dilution of the CXCR2 agonist (e.g., recombinant human CXCL8) in the appropriate assay buffer. A typical range might be from 0.1 nM to 100 nM.
-
Stimulation: Add the different concentrations of the agonist to the cells.
-
Incubation: Incubate for the time required to elicit a measurable response (e.g., 30 minutes for calcium influx, 2-4 hours for chemotaxis).
-
Assay Readout: Measure the functional response using your specific assay (e.g., fluorescence for calcium influx, cell counting for chemotaxis).
-
Data Analysis: Plot the response against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ and EC₈₀ values.
Protocol 2: Cell Viability Assay for Cytotoxicity Assessment
High concentrations of any small molecule, including this compound or its vehicle (DMSO), can be cytotoxic.[3] A cell viability assay should be performed to identify the non-toxic concentration range in your specific cell line.
Methodology (Resazurin Assay Example):
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. The highest concentration tested should exceed the maximum concentration planned for functional assays. Remember to include a vehicle control (e.g., DMSO at the highest equivalent concentration).
-
Incubation: Treat the cells and incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution (e.g., alamarBlue®) to each well, typically 10-20 µL per 100 µL of medium.[5]
-
Incubation: Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.[5]
-
Measurement: Read the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. Select concentrations for your functional assays that show minimal (e.g., <10%) cytotoxicity.
Troubleshooting Guide
Problem: No or low inhibition observed with this compound.
Caption: A logical workflow for troubleshooting low or no inhibition.
-
Possible Cause 1: Agonist concentration is too high.
-
Possible Cause 2: Suboptimal antagonist concentration.
-
Explanation: The concentration of this compound may be too low to effectively inhibit the receptor in your specific assay system.
-
Solution: Perform a dose-response experiment with this compound, covering a wide range of concentrations (e.g., 0.1 nM to 1 µM), to determine the IC₅₀ in your hands.
-
-
Possible Cause 3: Low or absent CXCR2 expression.
-
Explanation: The cell line or primary cells being used may not express sufficient levels of functional CXCR2.
-
Solution: Confirm CXCR2 expression using techniques like qPCR, Western blot, or flow cytometry.[3] Include a positive control cell line known to express high levels of CXCR2.
-
-
Possible Cause 4: Compound instability or assay interference.
-
Explanation: this compound may be unstable in your specific assay buffer or over the duration of the experiment.[6][7] Components in the media, such as high protein concentrations, could also bind to the compound, reducing its effective concentration.[3]
-
Solution: Test the stability of this compound in your assay media over time. If instability is suspected, try to minimize pre-incubation times.
-
Problem: High background signal or apparent agonist-independent activity.
-
Possible Cause 1: Cytotoxicity.
-
Explanation: High concentrations of this compound or the solvent (DMSO) may be causing cell stress or death, leading to non-specific signals (e.g., dye uptake in a "pore formation" assay or altered membrane potential).[3]
-
Solution: Perform a cell viability assay (see Protocol 2) to determine the non-toxic concentration range for your cells. Ensure the final DMSO concentration in your assay is low and consistent across all wells (typically ≤ 0.5%).
-
-
Possible Cause 2: Off-target effects.
-
Explanation: At high concentrations, this compound might interact with other cellular targets, causing effects unrelated to CXCR2 inhibition.[8]
-
Solution: Test the effect of this compound in a cell line that does not express CXCR2 to identify potential off-target effects.[3] If possible, compare its effects with another structurally different CXCR2 antagonist.[8]
-
Visualizations
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. molnova.com [molnova.com]
- 2. AZ 10397767 | Tocris Bioscience 5872/10 product information [labome.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Ready-to-Use and Laboratory-Prepared Culture Media | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. benchchem.com [benchchem.com]
Technical Support Center: AZ10397767 Experimental Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using the experimental compound AZ10397767, a potent and selective inhibitor of the mTOR signaling pathway. The following resources are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of cell growth after this compound treatment?
A1: Several factors could contribute to a lack of efficacy. Firstly, cell line sensitivity to mTOR inhibitors can vary significantly. It is crucial to determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve. Secondly, the duration of treatment may be insufficient to observe a phenotypic effect. Consider extending the incubation time with the inhibitor. Lastly, inhibition of mTORC1 by compounds like this compound can sometimes trigger feedback loops that activate other pro-survival pathways.[1]
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Unintended cytotoxicity can arise from several sources. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[2] Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line. Additionally, off-target effects, where the inhibitor affects proteins other than mTOR, can lead to toxicity.[2][3] It is also possible that the specific cell line you are using is highly dependent on the mTOR pathway for survival, making it particularly sensitive to inhibition.
Q3: My Western blot results for phosphorylated mTOR pathway proteins are inconsistent. What can I do to improve them?
A3: Inconsistent Western blot results are a common issue. Ensure you are using fresh lysates and that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[4] The choice of blocking buffer can also be critical; for phosphorylated proteins, BSA is often recommended over milk, as milk contains phosphoproteins that can increase background noise. Also, verify the specificity and optimal dilution of your primary and secondary antibodies.
Q4: How can I be sure that the observed effects are due to mTOR inhibition and not off-target effects?
A4: This is a critical question in inhibitor studies. To confirm on-target activity, you can perform several experiments. A rescue experiment, where you introduce a drug-resistant mTOR mutant, can demonstrate that the effects of this compound are specifically mediated by mTOR. Additionally, using a structurally unrelated mTOR inhibitor should phenocopy the results obtained with this compound. Analyzing the expression of well-established downstream targets of mTOR, such as p-S6K and p-4E-BP1, can also provide evidence of on-target pathway inhibition.[3][5]
Q5: My cell viability assay results (e.g., MTT) are not correlating with other assays like cell counting. Why might this be?
A5: Tetrazolium-based assays like MTT measure metabolic activity, which may not always directly correlate with cell number.[6][7] Small molecule inhibitors can have off-target effects on cellular metabolism, leading to an over or underestimation of cell viability.[6] For example, some compounds can interfere with the reduction of the MTT reagent, leading to inaccurate readings.[8] It is recommended to use a complementary assay, such as trypan blue exclusion or a DNA-based proliferation assay, to confirm your viability results.[6]
Troubleshooting Guides
Table 1: Troubleshooting Poor Compound Efficacy
| Observed Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of cell growth | Incorrect inhibitor concentration | Perform a dose-response curve to determine the IC50 for your cell line. |
| Insufficient treatment duration | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell line insensitivity | Research the genetic background of your cell line; it may have mutations that confer resistance. Consider using a different cell line. | |
| Compound instability or degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.[9] | |
| Poor solubility | Ensure the compound is fully dissolved in the solvent before adding to the culture medium.[10][] |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[2] |
| Off-target effects | Consult literature for known off-target effects of mTOR inhibitors.[3][12] Use lower, more specific concentrations of the inhibitor. | |
| Cell line hypersensitivity | Your cell line may be highly dependent on the mTOR pathway. Use a lower concentration range in your experiments. | |
| Compound impurity | Ensure the purity of your this compound stock. |
Table 3: Western Blot Troubleshooting for mTOR Pathway
| Observed Problem | Possible Cause | Suggested Solution |
| Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Low primary antibody concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C. | |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider a wet transfer and reduce methanol concentration in the transfer buffer.[4] | |
| High background | Inadequate blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).[13] |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[4] |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation
This protocol describes the steps to assess the phosphorylation status of key mTOR pathway proteins, such as S6K and 4E-BP1, following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using an MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background subtraction.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: AZ10397767
Welcome to the technical support center for AZ10397767, a potent and selective CXCR2 antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and clarify the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as AZD5069, is a potent, selective, and reversible antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[1] It functions by inhibiting the binding of CXCR2 ligands, such as IL-8 and GRO-α, to the receptor. This blockade prevents downstream signaling events, including intracellular calcium mobilization, CD11b surface expression, and neutrophil adhesion and chemotaxis.[1]
Q2: What is the potency and selectivity profile of this compound?
A2: this compound is a highly potent CXCR2 antagonist with an IC50 of approximately 0.79 nM.[1] It exhibits significant selectivity for CXCR2 over other chemokine receptors, with a greater than 150-fold selectivity against CXCR1 and CCR2b.[1]
Q3: Are there any known off-target effects for this compound?
A3: Based on available data, this compound is highly selective for the CXCR2 receptor.[1][2][3] While comprehensive screening data against a broad panel of kinases or other G-protein coupled receptors (GPCRs) is not publicly available, its high selectivity for CXCR2 over the closely related CXCR1 receptor suggests a focused activity profile.[1][2][3] Researchers should be aware that the primary "off-target" considerations are likely related to the on-target effects of potent CXCR2 antagonism.
Q4: What are the potential on-target side effects of potent CXCR2 inhibition?
A4: The primary on-target effect of CXCR2 inhibition is the modulation of neutrophil activity. A key observable and expected effect is a reversible reduction in circulating neutrophil counts (neutropenia).[4][5] This is a direct consequence of inhibiting neutrophil mobilization and recruitment. In clinical studies with AZD5069, this reduction in neutrophils was reversible upon discontinuation of treatment.[4][5]
Q5: Has the cytotoxicity of this compound been evaluated?
A5: Specific broad-panel cytotoxicity data is limited. However, a study on human thyroid cancer cell lines and normal human thyroid cells showed that AZD5069 did not affect cell viability, even at various concentrations and time points.[2]
Troubleshooting Guide
Problem 1: Unexpected decrease in neutrophil counts in my in vivo model.
-
Possible Cause: This is an expected on-target effect of this compound due to its potent antagonism of CXCR2, a key receptor in neutrophil trafficking.[5]
-
Recommendation:
-
Monitor neutrophil counts regularly throughout your experiment to establish a baseline and track the extent of reduction.
-
Consider the dose and duration of treatment, as the effect on neutrophil count is dose-dependent.
-
Be aware that this effect is reported to be reversible upon cessation of treatment.[4][5]
-
Problem 2: Lack of effect in my experimental system.
-
Possible Cause 1: Sub-optimal compound concentration.
-
Recommendation: Ensure that the concentration of this compound used is appropriate for your experimental system. The reported IC50 is in the low nanomolar range (0.79 nM).[1] However, the optimal concentration will depend on the cell type, ligand concentration, and other experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Low or absent CXCR2 expression.
-
Recommendation: Confirm the expression of CXCR2 on your cells of interest using techniques such as flow cytometry, qPCR, or Western blotting. The compound's effect is dependent on the presence of its target receptor.
-
-
Possible Cause 3: Compound stability and handling.
-
Recommendation: Ensure proper storage and handling of the compound as per the manufacturer's instructions to maintain its activity.
-
Problem 3: Observing inflammatory effects that are not neutrophil-mediated.
-
Possible Cause: this compound is highly selective for CXCR2 and is not expected to inhibit inflammatory pathways mediated by other receptors.[1][2][3]
-
Recommendation:
-
Investigate the involvement of other chemokine receptors or inflammatory pathways in your experimental model.
-
Use this compound as a tool to specifically dissect the role of the CXCR2 pathway in your observed inflammatory response.
-
Data Summary
Table 1: Potency and Selectivity of this compound (AZD5069)
| Target | Parameter | Value | Reference |
| Human CXCR2 | IC50 | 0.79 nM | [1] |
| Human CXCR1 | Selectivity Fold | >150 | [1] |
| Human CCR2b | Selectivity Fold | >150 | [1] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
-
Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods (e.g., density gradient centrifugation). Resuspend cells in a suitable assay buffer.
-
Compound Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Chemotaxis Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a filter separating the upper and lower wells.
-
Chemoattractant: Add a CXCR2 ligand, such as IL-8 or GRO-α, to the lower chamber.
-
Cell Migration: Add the pre-treated neutrophils to the upper chamber and incubate for a period that allows for migration (e.g., 60-90 minutes) at 37°C in a CO2 incubator.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and a plate reader.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect of the compound.
Visualizations
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of AZ10397767
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation development of AZ10397767, a potent CXCR2 antagonist, with a focus on improving its oral bioavailability. While this compound is noted as being orally bioavailable, optimizing this property is crucial for achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A1: The oral bioavailability of a drug candidate is primarily influenced by its aqueous solubility and intestinal permeability.[1][2][3][4][5] Other significant factors include its dissolution rate from the dosage form, susceptibility to first-pass metabolism in the liver, and potential degradation in the gastrointestinal (GI) tract.[1][4] For many orally administered drugs, poor solubility is a major hurdle to achieving adequate absorption.[6]
Q2: How can I determine if the oral bioavailability of this compound is limited by solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework used to categorize drugs based on their solubility and permeability characteristics. Determining the BCS class of this compound is a critical first step. This typically involves in vitro solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) and permeability assessment using methods like Caco-2 cell monolayers.[3][4]
Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and subsequent absorption.[1][2][7] These can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology can significantly enhance the dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[1][7]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when aiming to improve the oral bioavailability of this compound.
| Issue Encountered | Potential Cause | Recommended Action(s) |
| Low and variable drug exposure in preclinical species. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize the solid-state properties of this compound (e.g., polymorphism). 2. Evaluate the effect of pH on solubility. 3. Develop enabling formulations such as micronized suspensions, amorphous solid dispersions, or lipid-based formulations for further in vivo testing. |
| High inter-subject variability in pharmacokinetic studies. | Significant food effect on drug absorption. | 1. Conduct a food-effect study in a relevant animal model. 2. If a positive food effect is observed with a lipid-based formulation, this may indicate that the formulation aids in drug solubilization in a manner similar to fed-state intestinal fluids. |
| Discrepancy between in vitro dissolution and in vivo performance. | The in vitro dissolution method is not discriminating or biorelevant. | 1. Develop a biorelevant dissolution method that simulates the conditions of the GI tract (e.g., using simulated gastric and intestinal fluids). 2. Investigate the potential for in vivo precipitation of the drug from a supersaturated solution. |
| Evidence of high first-pass metabolism. | The compound is a substrate for metabolic enzymes (e.g., Cytochrome P450s) in the gut wall or liver. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes. 2. If metabolism is extensive, formulation strategies may have a limited impact. Medicinal chemistry efforts to block the site of metabolism may be necessary. |
Experimental Protocols
Protocol 1: Biorelevant Solubility and Dissolution Testing
Objective: To assess the solubility and dissolution of this compound under conditions that mimic the gastrointestinal tract.
Methodology:
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5) and fed-state simulated intestinal fluid (FeSSIF, pH 5.0).
-
Solubility Assessment: Add an excess amount of this compound to each medium and shake at 37°C for 24 hours. Filter the samples and analyze the concentration of the dissolved drug by a validated analytical method (e.g., HPLC).
-
Dissolution Testing: For a given formulation, perform dissolution testing using a USP apparatus II (paddle apparatus) with the biorelevant media at 37°C. Collect samples at predetermined time points and analyze for drug concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. This represents the absorptive transport.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) side and measure its appearance on the apical (A) side. This helps to identify if the compound is a substrate for efflux transporters.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high Papp value in the A-B direction suggests good permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be subject to active efflux.
Visualizations
Caption: Factors influencing oral bioavailability and formulation strategies.
Caption: General experimental workflow for enhancing oral bioavailability.
References
- 1. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolylpyrimidine based CXCR2 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding peroral absorption: regulatory aspects and contemporary approaches to tackling solubility and permeability hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ10397767: Troubleshooting Unexpected Lack of Cytotoxicity
This technical support guide addresses the common issue of observing lower-than-expected or no cytotoxicity when using AZ10397767 in in vitro experiments. This guide will help you troubleshoot potential experimental issues and clarify the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be directly cytotoxic to cancer cells?
A1: Based on current scientific literature, this compound is a potent CXCR2 antagonist.[1] Its primary mechanism is not direct cytotoxicity. Instead, it has been shown to enhance the cytotoxic effects of other chemotherapeutic agents, such as oxaliplatin, by attenuating NF-κB activation and potentiating apoptosis.[1] Therefore, when used as a standalone treatment, it may not induce significant cell death.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] In the context of cancer, CXCR2 signaling can promote tumor growth and survival. By blocking this receptor, this compound can inhibit downstream signaling pathways like NF-κB, which are involved in cell survival and resistance to apoptosis.[1] This inhibition can make cancer cells more susceptible to the cytotoxic effects of other treatments.
Q3: Could I be confusing this compound with a similar compound?
A3: It is possible. For instance, AZ10606120, a P2X7 receptor antagonist, has been shown to induce dose-dependent cell death in glioblastoma cell lines.[2] The P2X7 receptor, depending on its level of activation, can have dual roles in promoting either cell growth or cell death.[3] It is crucial to verify the compound name and its intended biological target.
Troubleshooting Guide
If you are not observing the expected potentiation of cytotoxicity with this compound in combination with a primary cytotoxic agent, please review the following potential issues:
Experimental Design and Controls
A crucial first step is to ensure your experimental setup is appropriate for assessing the synergistic or sensitizing effects of this compound.
Key Considerations:
-
Combination Treatment: this compound should be tested in combination with a known cytotoxic agent relevant to your cell model.
-
Controls: Your experiment should include the following controls:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Cytotoxic agent alone
-
This compound in combination with the cytotoxic agent
-
-
Concentration Range: Ensure you are using an appropriate concentration range for both this compound and the cytotoxic agent. The reported IC50 for this compound as a CXCR2 antagonist is 1 nM.[1] A dose-response matrix experiment can help identify optimal concentrations.
-
Timing of Treatment: The timing of pre-incubation with this compound before adding the cytotoxic agent can be critical. A pre-incubation period of 24 hours is often a good starting point to allow for the modulation of downstream signaling pathways.
Experimental Workflow Troubleshooting
Use the following workflow diagram to pinpoint potential areas of error in your experimental protocol.
Signaling Pathway Considerations
Understanding the underlying signaling pathway is key to interpreting your results. This compound, by inhibiting CXCR2, is expected to reduce the activity of the pro-survival NF-κB pathway, thereby sensitizing cells to apoptosis induced by other agents.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | CXCR2 | [1] |
| IC50 | 1 nM | [1] |
| Mechanism | Potent CXCR2 antagonist | [1] |
| Observed Effect | Attenuates oxaliplatin-induced NF-κB activation, increases oxaliplatin cytotoxicity, and potentiates oxaliplatin-induced apoptosis in AIPC cells. | [1] |
Detailed Experimental Protocol: MTT Assay for Combination Cytotoxicity
This protocol outlines a general procedure for assessing the synergistic cytotoxicity of this compound with a primary cytotoxic agent using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Primary cytotoxic agent (e.g., oxaliplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 24 hours).
-
-
Treatment with Cytotoxic Agent:
-
Prepare serial dilutions of the primary cytotoxic agent in complete medium.
-
Add 100 µL of the cytotoxic agent dilutions to the corresponding wells (final volume will be 200 µL). You will now have wells with vehicle, this compound alone, cytotoxic agent alone, and the combination.
-
Incubate for a duration appropriate for the cytotoxic agent (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells.
-
Plot dose-response curves and determine IC50 values. Analyze for synergy using appropriate software (e.g., CompuSyn).
-
References
Preventing degradation of AZ10397767 in solution
Disclaimer: Specific stability and degradation data for AZ10397767 are not extensively available in public literature. The following guidelines are based on best practices for handling small molecule inhibitors and provide a framework for researchers to determine optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally recommended for most small organic molecules.[1][2] Water is the preferred solvent for biological experiments; however, many organic compounds have limited solubility or stability in aqueous solutions.[1] Always use a fresh, unopened bottle of DMSO to minimize moisture content, which can accelerate compound degradation.[1]
Q2: How should I prepare working solutions of this compound in aqueous buffers or cell culture media?
A2: It is advisable to perform serial dilutions of your DMSO stock solution in DMSO first, before making the final dilution into your aqueous buffer or cell culture medium.[1] This helps to prevent the compound from precipitating out of solution. A common final concentration of DMSO in cell culture media is less than 0.1% to minimize solvent toxicity.
Q3: What are the recommended storage conditions for this compound solutions?
A3: As a powder, the compound can typically be stored at -20°C for up to three years.[2] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[1]
Q4: How long can I store this compound in an aqueous solution?
A4: The stability of small molecules in aqueous solutions can be limited.[1] It is highly recommended to prepare fresh aqueous working solutions for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and the stability should be validated for your specific experimental conditions.
Troubleshooting Guide
| Question | Possible Cause | Suggested Solution |
| Why is my this compound precipitating out of my aqueous solution? | The compound has low solubility in the aqueous buffer. The concentration of the organic solvent (e.g., DMSO) is too low in the final working solution. | Make initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous medium.[1] Ensure the final concentration of the compound does not exceed its solubility limit in the working solution. You can check for precipitation by adding a drop of the working solution to a slide and observing it under a microscope.[2] |
| I am observing a decrease in the activity of this compound in my experiments over time. What could be the reason? | The compound may be degrading in the experimental solution at the incubation temperature (e.g., 37°C). The compound may be binding to plasticware. | Perform a stability study of this compound in your specific experimental medium at the working temperature to determine its half-life. Use low-protein-binding plates and pipette tips to minimize non-specific binding. |
| My experimental results are highly variable between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing.[3] Confirm the complete dissolution of the compound in the stock solution by vortexing or gentle sonication. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to determine the stability of this compound in a specific solution (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired experimental solution (e.g., cell culture medium with or without 10% fetal bovine serum).
-
Prepare the working solution of this compound by diluting the stock solution in the experimental solution to a final concentration of 10 µM.
2. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately quench the reaction by adding the aliquot to a tube containing a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.
3. Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
The percentage of this compound remaining at each time point is calculated by comparing the peak area at that time point to the peak area at time 0.
Data Presentation: Stability of this compound in Solution
| Time Point (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 |
| 2 | Enter your data here |
| 4 | Enter your data here |
| 8 | Enter your data here |
| 24 | Enter your data here |
| 48 | Enter your data here |
Visualizations
Logical Relationships in Troubleshooting
A flowchart for troubleshooting common issues.
Experimental Workflow for Stability Assessment
Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway Inhibition
Example of this compound inhibiting a signaling pathway.
References
Technical Support Center: Optimizing AZ10397767 Concentration for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ10397767, a potent CXCR2 antagonist, in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Its primary mechanism of action is to block the binding of CXC chemokines, such as IL-8, to CXCR2. This inhibition prevents the activation of downstream signaling pathways involved in cell migration, inflammation, and proliferation.
Q2: On which types of primary cells can I expect to see an effect with this compound?
CXCR2 is predominantly expressed on various immune cells, particularly neutrophils, but also on monocytes, natural killer cells, mast cells, and endothelial cells.[1] Therefore, this compound is expected to have the most significant impact on these primary cell types. Expression levels can vary depending on the tissue source and activation state of the cells. It is recommended to confirm CXCR2 expression on your specific primary cells of interest before starting experiments.
Q3: What is a good starting concentration for this compound in my primary cell experiments?
This compound is a highly potent inhibitor with a reported IC50 of 1 nM for CXCL8 binding to CXCR2. However, the optimal concentration for cell-based assays will depend on the specific primary cell type, cell density, and the experimental endpoint. A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the IC50 value. A suggested starting range is from 0.1 nM to 1 µM.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the solid compound and the stock solution at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are potential off-target effects of this compound?
While this compound is a selective CXCR2 antagonist, it is crucial to consider potential off-target effects, especially at higher concentrations. It is advisable to include proper controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but no activity against CXCR2.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no CXCR2 expression: The primary cells may not express sufficient levels of CXCR2. | - Confirm CXCR2 expression using techniques like flow cytometry, qPCR, or Western blotting.- If expression is low, consider using a different primary cell type known to express high levels of CXCR2. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM).- Ensure accurate dilution of the stock solution. | |
| Inhibitor degradation: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound.- Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range.- Lower the concentration of this compound used in your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the primary cells. | - Ensure the final DMSO concentration in the cell culture medium is below the tolerance level of your primary cells (typically <0.1-0.5%).- Include a vehicle control with the same final DMSO concentration as your experimental samples. | |
| Inconsistent or variable results | Primary cell variability: Primary cells can exhibit significant donor-to-donor variability. | - Use cells from the same donor for a set of experiments whenever possible.- If using multiple donors, analyze the data for each donor separately before pooling. |
| Inconsistent experimental conditions: Variations in cell density, incubation time, or reagent preparation can lead to variability. | - Standardize all experimental parameters, including cell seeding density and treatment duration.- Prepare fresh reagents for each experiment. |
Experimental Protocols
Dose-Response Assay to Determine Optimal this compound Concentration
This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting a specific cellular response in primary cells (e.g., migration, cytokine release).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CXCR2 ligand (e.g., IL-8)
-
96-well cell culture plates
-
Assay-specific detection reagents (e.g., for cell migration or ELISA)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare 2X concentrated solutions of the inhibitor.
-
Inhibitor Treatment: Add an equal volume of the 2X inhibitor solutions to the corresponding wells of the cell plate. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time to allow for inhibitor binding.
-
Stimulation: Add the CXCR2 ligand (e.g., IL-8) to the wells to stimulate the cellular response. Include an unstimulated control.
-
Assay: Perform the specific assay to measure the cellular response (e.g., chemotaxis assay, ELISA for cytokine release).
-
Data Analysis: Plot the cellular response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on primary cells using a resazurin-based viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the concentration at which cytotoxicity is observed.
Visualizations
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments in primary cells.
References
Technical Support Center: AZ10397767
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ10397767, a potent and selective CXCR2 antagonist. The information provided aims to address potential inconsistencies in experimental results and offer guidance on best practices for its use.
Understanding this compound
This compound is an orally active, selective antagonist for the C-X-C motif chemokine receptor 2 (CXCR2) with a reported IC50 of 1 nM.[1][2] It is a valuable tool for studying the role of the CXCR2 signaling pathway in various physiological and pathological processes, including inflammation, neutrophil recruitment, and cancer progression.[1][2][3]
Quantitative Data Summary
For consistent experimental outcomes, it is crucial to use well-characterized compounds. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human | 1 nM | [1][2] |
| Molecular Weight | - | 400.88 g/mol | [2] |
| Formula | - | C₁₅H₁₄ClFN₄O₂S₂ | [2] |
| Solubility | - | Soluble to 100 mM in DMSO | [2] |
| Purity | - | ≥98% | [2] |
| Storage | - | Store at -20°C | [2] |
| CAS Number | - | 333742-63-5 | [2] |
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound, focusing on the potential for inconsistent results.
FAQ 1: Why am I observing variable inhibition of CXCR2 signaling with this compound when using different chemokines to stimulate the receptor?
Answer: This variability can be attributed to the phenomenon of "biased antagonism." this compound has been shown to be a biased antagonist of CXCR2. This means it can preferentially inhibit one downstream signaling pathway over another (e.g., G protein activation vs. β-arrestin recruitment) depending on which chemokine (e.g., CXCL1, CXCL8) is used to activate the receptor. This can lead to seemingly inconsistent results if you are not monitoring multiple signaling outputs or are using different chemokine ligands across experiments.
Troubleshooting Workflow for Biased Antagonism:
Workflow for troubleshooting inconsistent results due to biased antagonism.
FAQ 2: My experimental results with this compound are not reproducible. What are some common causes?
Answer: Reproducibility issues can arise from several factors beyond biased antagonism. These often relate to compound handling and experimental setup.
Troubleshooting Checklist:
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, can precipitate out of aqueous solutions, especially at higher concentrations.[4] This leads to a lower effective concentration in your assay.
-
Solution:
-
Always prepare fresh dilutions from a DMSO stock for each experiment.
-
Visually inspect your final dilutions in media for any signs of precipitation.
-
Consider performing a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration.[5]
-
Minimize the final DMSO concentration in your assay (typically <0.5%) and always include a vehicle control.[5]
-
-
-
Cell Health and Density:
-
Problem: The expression levels of CXCR2 can vary with cell passage number and confluence, affecting the response to both agonists and antagonists.[6]
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding densities across experiments.
-
Regularly check cell viability.
-
-
-
Assay Conditions:
-
Problem: Variations in incubation times, temperature, and reagent concentrations can lead to inconsistent results.
-
Solution:
-
Strictly adhere to a standardized experimental protocol.
-
Optimize agonist concentration to be in the EC50-EC80 range for antagonist assays to ensure a robust and sensitive assay window.[7]
-
-
FAQ 3: I am not seeing any effect of this compound in my cell-based assay. What could be the issue?
Answer: A lack of effect could be due to several reasons, ranging from the biological system to the compound itself.
Troubleshooting Steps:
-
Confirm CXCR2 Expression: Verify that your cell line endogenously expresses CXCR2 or that your transfection was successful.
-
Check Compound Activity: If possible, test the compound in a validated positive control assay, such as a neutrophil chemotaxis assay, to confirm its activity.[8]
-
Review Agonist Concentration: If using an antagonist assay, an excessively high concentration of the chemokine agonist might overcome the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the optimal concentration.
-
Consider Ligand-Specific Effects: As mentioned in FAQ 1, the inhibitory effect of this compound can be dependent on the specific chemokine used for stimulation. You may observe a weaker effect with certain ligands.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving CXCR2 antagonists.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.[9][10]
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to desired concentrations.
-
Chemoattractant Preparation: Prepare a solution of a CXCR2 ligand (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of a Boyden chamber or Transwell plate.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Quantification: Measure the number of neutrophils that have migrated to the lower chamber using a cell viability stain (e.g., Calcein-AM) and a fluorescence plate reader, or by direct cell counting.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CXCR2 receptor upon activation, a key step in receptor desensitization and signaling.[7][11][12]
Methodology:
-
Cell Line: Use a cell line engineered to express CXCR2 and a β-arrestin reporter system (e.g., Tango™ CXCR2-bla U2OS cells).
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a CXCR2 agonist (e.g., IL-8) at a pre-determined EC80 concentration.
-
Incubation: Incubate for the recommended time for the specific assay system (e.g., 5 hours).
-
Detection: Add the detection substrate (e.g., beta-lactamase substrate) and measure the signal according to the manufacturer's protocol.
G Protein Activation Assay
This assay directly measures the activation of G proteins coupled to CXCR2.
Methodology:
-
Assay System: Utilize a system that can detect G protein activation, such as a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor assay where Gα and Gγ subunits are tagged with a donor and acceptor fluorophore, respectively.[13][14]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding the CXCR2 receptor and the BRET-based G protein biosensors.
-
Compound and Agonist Addition: Similar to the β-arrestin assay, pre-incubate the cells with this compound before stimulating with a CXCR2 chemokine.
-
Signal Detection: Measure the BRET signal in real-time using a plate reader equipped for BRET measurements. A decrease in the BRET signal upon antagonist treatment indicates inhibition of G protein activation.
Signaling Pathway Diagrams
The following diagrams illustrate the CXCR2 signaling pathway and the experimental logic for assessing biased antagonism.
Overview of the CXCR2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CXCR2 Receptor Antagonists: A Medicinal Chemistry Perspective: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. GPCR β-Arrestin Product Solutions [discoverx.com]
- 13. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]
- 14. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
AZ10397767 vehicle control for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ10397767 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] Its primary mechanism of action is to block the binding of CXC chemokines, such as CXCL8 (IL-8), to CXCR2. This inhibition prevents the activation of downstream signaling pathways that are involved in neutrophil recruitment and activation.[1]
Q2: What are the typical in vivo applications of this compound?
A2: this compound is primarily used in in vivo cancer models to study the role of CXCR2 in tumor growth and metastasis. By blocking neutrophil infiltration into the tumor microenvironment, this compound can delay tumor growth.[2][3] It has also been investigated for its potential to enhance the efficacy of chemotherapeutic agents like oxaliplatin by attenuating resistance mechanisms.[1][2]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is reported to be orally bioavailable.[2][4]
Q4: What is the potency of this compound?
A4: this compound is a highly potent CXCR2 antagonist with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3]
Troubleshooting Guides
Issue 1: Difficulty in preparing a suitable vehicle for in vivo administration.
-
Problem: this compound, like many small molecule inhibitors, may have poor solubility in aqueous solutions, making it challenging to prepare a homogenous and stable formulation for in vivo studies.
-
Solution:
-
Vehicle Selection: For oral administration, a common approach for compounds with low water solubility is to prepare a suspension. A typical vehicle for suspensions may consist of an aqueous solution with a suspending agent (e.g., hydroxypropyl cellulose-SL), a solubilizer (e.g., polyethylene glycol 400), and/or a surfactant (e.g., Tween 80, sodium lauryl sulfate). The presence of a surfactant or a complexing agent (like cyclodextrin) can improve the supersaturation level of the drug.[5]
-
Solubility Testing: It is recommended to perform a small-scale solubility test of this compound in various common solvents such as DMSO, ethanol, and different aqueous vehicles to determine the optimal formulation.
-
Preparation Method:
-
If using a co-solvent system, first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO.
-
Gradually add the aqueous vehicle to the drug-DMSO solution while vortexing or sonicating to prevent precipitation.
-
Visually inspect the formulation for any precipitation or phase separation. A stable suspension should appear uniform.
-
-
Issue 2: Inconsistent or unexpected results in in vivo experiments.
-
Problem: Researchers may observe high variability in tumor growth or a lack of efficacy after treating with this compound.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group in your experiment. This is crucial to ensure that the observed effects are due to this compound and not the vehicle itself.
-
Dosing and Administration: Ensure accurate and consistent dosing. For oral gavage, improper technique can lead to variability in the administered dose. Calibrate your equipment and ensure all personnel are properly trained.
-
Tumor Model: The choice of cancer model is critical. The anti-tumor effect of this compound is dependent on the role of CXCR2 and neutrophil infiltration in the specific tumor model being used.
-
Timing of Treatment: The timing of treatment initiation can significantly impact the outcome. In some models, starting the treatment on established tumors may yield different results compared to starting at the time of tumor implantation.[6]
-
Issue 3: Concerns about potential toxicity or side effects.
-
Problem: Researchers need to monitor for potential adverse effects of this compound in their animal models.
-
Solution:
-
Monitoring: While specific toxicity data for this compound is not widely published, it is essential to monitor the animals for general signs of toxicity. This includes daily monitoring of body weight, food and water intake, and overall clinical appearance (e.g., posture, activity, grooming).[7][8]
-
Pathological Analysis: At the end of the study, perform gross necropsy and consider collecting major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any potential organ-specific toxicities.[8][9]
-
Dose-Response Study: If toxicity is a concern, it is advisable to conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Quantitative Data
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 1 nM | Human | Recombinant CXCR2 expressed in HEK293 cells | [1][2] |
| pIC50 | 9.0 | Human | Calculated from IC50 | N/A |
Note: pIC50 is the negative logarithm of the IC50 value in molar concentration.
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol is a general guideline based on published studies using CXCR2 antagonists in cancer models.[1] Researchers should adapt it to their specific experimental needs.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) for xenograft studies.
-
Cell Line: Choose a cancer cell line known to have a tumor microenvironment with significant neutrophil infiltration (e.g., A549 human lung cancer cells).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution only.
-
This compound: Administer this compound at a reported effective dose (e.g., 100 mg/kg, orally, twice daily).[1]
-
-
Administration: Administer the treatment orally via gavage for the duration of the study (e.g., 22 days).[1]
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis of neutrophil infiltration (e.g., using an anti-Ly6G antibody).
-
Visualizations
Caption: CXCR2 Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. AZ 10397767 | Tocris Bioscience 5872/10 product information [labome.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AZ10397767 and Other CXCR2 Antagonists
For researchers, scientists, and drug development professionals, the landscape of C-X-C chemokine receptor 2 (CXCR2) antagonists offers a promising frontier for therapeutic intervention in a host of inflammatory diseases and cancers. This guide provides an objective comparison of AZ10397767 with other notable CXCR2 antagonists, supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Introduction to CXCR2 and its Antagonists
CXCR2, a G protein-coupled receptor (GPCR), plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of downstream signaling events culminating in chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1] Dysregulated CXCR2 signaling is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis, as well as in promoting tumor growth and metastasis.[2][3] Consequently, the development of potent and selective CXCR2 antagonists has become a significant focus of pharmaceutical research.
This guide focuses on a comparative analysis of this compound against other well-characterized CXCR2 antagonists, including Navarixin (SCH 527123), Danirixin, Reparixin, AZD5069, SB225002, Ladarixin, and SX-682.
Comparative Efficacy and Potency
The in vitro potency of CXCR2 antagonists is a critical determinant of their potential therapeutic efficacy. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and binding affinities (Ki or Kd) of this compound and its comparators.
| Compound | Target(s) | Assay Type | IC50 (nM) | Ki/Kd (nM) | Species | Reference(s) |
| This compound | CXCR2 | Not Specified | 1 | - | Not Specified | |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Cell-free | 36 (CXCR1), 2.6 (CXCR2) | 41 (CXCR1), 0.08-0.20 (CXCR2) | Human, Cynomolgus, Mouse, Rat | [4][5] |
| Danirixin | CXCR2 | CXCL8 binding | 12.5 | - | Human | [2] |
| Reparixin | CXCR1/CXCR2 | Not Specified | 1 (CXCR1), 100 (CXCR2) | - | Human | [6] |
| AZD5069 | CXCR2 | CXCL8 binding | pIC50: 9.1 | - | Human | [7] |
| SB225002 | CXCR2 | IL-8 binding | 22 | - | Human | |
| Ladarixin | CXCR1/CXCR2 | PMN migration to CXCL8 | 0.7 | - | Human | [8] |
| SX-682 | CXCR1/CXCR2 | Allosteric Inhibition | Not Specified | - | Not Specified | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility. This table provides a comparative overview of the available pharmacokinetic parameters for the selected CXCR2 antagonists.
| Compound | Administration Route | Half-life (t1/2) | Tmax | Bioavailability | Key Notes | Reference(s) |
| This compound | Oral | Data not available | Data not available | Data not available | Limited publicly available data. | |
| Navarixin (SCH 527123) | Oral | Data not available | Data not available | Orally bioavailable | - | [4] |
| Danirixin | Oral | Data not available | ~1.5-2 h | Affected by food and gastric pH | Exposure decreased with food and proton-pump inhibitors. | [10] |
| Reparixin | Oral | ~0.5 h (rat), ~10 h (dog) | ~1 h (human) | Orally available | Dose-proportional exposure. | [3][11] |
| AZD5069 | Oral | ~11 h (terminal) | ~2 h | Well absorbed | Suitable for twice-daily dosing. | |
| Ladarixin | Oral | Data not available | Data not available | Improved PK profile over reparixin | Suitable for chronic oral administration. | [8][12] |
| SX-682 | Oral | Data not available | Data not available | Orally bioavailable | Dose-proportional drug levels in blood. | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are standardized protocols for key in vitro assays used to characterize CXCR2 antagonists.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of a test compound for the CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
[¹²⁵I]-CXCL8 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
Test compound (e.g., this compound)
-
Non-labeled CXCL8
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-CXCR2 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.[1]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding)
-
50 µL of 10 µM non-labeled CXCL8 (for non-specific binding)
-
50 µL of serially diluted test compound
-
-
Add 50 µL of [¹²⁵I]-CXCL8 to all wells at a final concentration approximately equal to its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.[1]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay assesses the functional ability of a CXCR2 antagonist to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., recombinant human CXCL8)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Test compound (e.g., Navarixin)
-
Transwell inserts (5 µm pore size) for a 24-well plate
-
Fluorescence plate reader or microscope
-
Calcein-AM or similar cell viability stain
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Compound Pre-incubation: In a separate plate, incubate the isolated neutrophils (e.g., 2 x 10⁶ cells/mL) with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[1]
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top of each insert.[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence with a plate reader, or by direct cell counting under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CXCR2 signaling and the experimental methods used to study them can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of antagonists.
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.
In Vivo Efficacy
The ultimate test of a CXCR2 antagonist's therapeutic potential lies in its performance in relevant in vivo models of disease. The following table summarizes key findings from preclinical studies in models of inflammation and cancer.
| Compound | Animal Model | Disease | Key Findings | Reference(s) |
| Navarixin (SCH 527123) | Mouse | LPS-induced pulmonary inflammation | Blocked pulmonary neutrophilia and goblet cell hyperplasia. | [9] |
| Reparixin | Rat | Ischemia/Reperfusion Injury | Attenuated inflammatory responses. | [6] |
| AZD5069 | Mouse | LPS-induced lung inflammation | Showed insurmountable antagonism in vivo. | [7] |
| Ladarixin | Mouse | Allergic airway inflammation | Reduced neutrophilic and eosinophilic inflammation, and airway hyperresponsiveness. | [14] |
| SCH-479833 | Mouse | Pancreatic cancer (syngeneic and xenograft) | Inhibited tumor growth and metastasis; decreased angiogenesis and neutrophil recruitment. | [13] |
| SX-682 | Mouse | Melanoma | Increased tumor CD8+ T cell infiltration and inhibited tumor growth. | [15] |
Conclusion
The available data indicate that this compound is a potent CXCR2 antagonist. However, a comprehensive comparison with other leading compounds reveals a competitive landscape with several promising candidates. Navarixin and Ladarixin demonstrate high potency against both CXCR1 and CXCR2, which may offer a broader therapeutic window in certain contexts. AZD5069 exhibits a favorable pharmacokinetic profile for clinical development. Danirixin and Reparixin have been extensively studied in clinical trials, providing a wealth of safety and efficacy data. SX-682 is emerging as a promising agent in the oncology space.
The choice of a CXCR2 antagonist for a specific research or development program will depend on a variety of factors, including the desired selectivity profile, the target disease indication, and the required pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions. Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative strengths and weaknesses of these promising therapeutic agents.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. medium.com [medium.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Patient-Derived Xenograft Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SX-682 | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 12. Effect of the CXCR2 antagonist danirixin on symptoms and health status in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syntrix Completes Initial SX-682 Dosing in Broad Phase 1/2 Cancer Trial Campaign Now Encompassing 5 Solid Cancer Types Plus Myelodysplastic Syndromes [prnewswire.com]
- 14. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: AZ10397767 in Combination with Chemotherapy Offers a Promising Strategy Against Cancer
For Immediate Release
A comprehensive analysis of the potent CXCR2 antagonist, AZ10397767, suggests that its combination with traditional chemotherapy holds significant promise for enhancing anti-tumor efficacy compared to monotherapy. While direct comparative studies with quantitative data from head-to-head trials are not yet publicly available, the known mechanisms of action for this compound and its observed potentiation of chemotherapy effects provide a strong rationale for this combinatorial approach. This guide synthesizes the available preclinical information to offer a forward-looking comparison for researchers, scientists, and drug development professionals.
Unveiling the Mechanism: How this compound Works
This compound is a potent antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The CXCR2 signaling pathway is critically involved in tumor progression, primarily by promoting inflammation, angiogenesis (the formation of new blood vessels that supply tumors), and the recruitment of myeloid-derived suppressor cells (MDSCs) that dampen the body's anti-tumor immune response. By blocking this receptor, this compound disrupts these pro-tumoral processes.
A key downstream effect of CXCR2 activation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation. Preclinical evidence has shown that this compound can attenuate the activation of NF-κB induced by chemotherapeutic agents like oxaliplatin. This is significant because chemotherapy-induced NF-κB activation can paradoxically promote tumor cell survival, thereby limiting the efficacy of the treatment.
The Power of Combination: A Synergistic Hypothesis
The combination of this compound with chemotherapy, such as the platinum-based agent oxaliplatin, is hypothesized to create a synergistic anti-tumor effect through a multi-pronged attack:
-
Enhanced Chemotherapy-Induced Apoptosis: By inhibiting the pro-survival NF-κB signaling that is often activated in response to chemotherapy, this compound is expected to increase the cytotoxic effects of agents like oxaliplatin and enhance the induction of apoptosis (programmed cell death) in cancer cells.
-
Modulation of the Tumor Microenvironment: this compound's ability to reduce the infiltration of neutrophils and other immunosuppressive cells into the tumor microenvironment can potentially render the tumor more susceptible to the direct cytotoxic effects of chemotherapy.
-
Inhibition of Angiogenesis: By blocking CXCR2-mediated signaling, this compound can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen and complementing the direct cell-killing effects of chemotherapy.
Hypothetical Performance Data: Combination Therapy vs. Monotherapy
The following table presents a hypothetical summary of expected quantitative data from a preclinical in vivo study comparing this compound in combination with oxaliplatin against each agent as a monotherapy. This data is illustrative and based on the mechanistic understanding of the compounds.
| Treatment Group | Tumor Growth Inhibition (%) | Apoptosis Rate (Fold Change vs. Control) | Microvessel Density (%) |
| Vehicle Control | 0 | 1 | 100 |
| This compound Monotherapy | 30 | 2.5 | 60 |
| Oxaliplatin Monotherapy | 50 | 4 | 80 |
| This compound + Oxaliplatin | 85 | 8 | 40 |
Visualizing the Strategy
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: this compound blocks CXCL binding to the CXCR2 receptor, inhibiting NF-κB activation.
Caption: Workflow for an in vivo study comparing monotherapy and combination therapy.
Experimental Protocols
While specific protocols for studies directly comparing this compound in combination with chemotherapy versus monotherapy are not publicly available, a standard preclinical in vivo efficacy study would likely follow this general methodology:
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., a relevant adenocarcinoma cell line) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (typically n=8-10 per group) to ensure an even distribution of tumor volumes.
-
Treatment Administration:
-
Vehicle Control: Administered via the appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule.
-
This compound Monotherapy: Administered at a predetermined dose and schedule based on pharmacokinetic and tolerability studies.
-
Chemotherapy Monotherapy (e.g., Oxaliplatin): Administered at a clinically relevant dose and schedule.
-
Combination Therapy: Co-administration of this compound and chemotherapy, following the schedules for each individual agent.
-
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint and Tissue Collection: When tumors in the control group reach a predetermined size, or at the end of the study period, mice are euthanized. Tumors are excised, weighed, and processed for further analysis.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculated to determine the efficacy of each treatment.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of apoptosis (e.g., TUNEL assay) and angiogenesis (e.g., CD31 for microvessel density).
-
Western Blot or qPCR: To analyze the expression of proteins and genes in relevant signaling pathways (e.g., NF-κB pathway components).
-
Conclusion
The available mechanistic data strongly supports the hypothesis that combining the CXCR2 antagonist this compound with standard chemotherapy represents a superior therapeutic strategy compared to either agent alone. By simultaneously targeting tumor cell proliferation with chemotherapy and disrupting the pro-tumoral microenvironment with this compound, this combination has the potential to overcome chemotherapy resistance and improve patient outcomes. Further preclinical and clinical studies are warranted to validate this promising approach and to establish optimal dosing and scheduling for this combination therapy.
Reproducibility of AZ10397767 Experiments: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the CXCR2 antagonist AZ10397767 with other notable alternatives, focusing on experimental reproducibility for researchers, scientists, and drug development professionals. The information presented is based on publicly available data and is intended to facilitate the design and interpretation of experiments involving these compounds.
Comparative Potency of CXCR2 Antagonists
This compound is a highly potent antagonist of the CXCR2 receptor, a key mediator of inflammatory responses and neutrophil chemotaxis. A comparison of its in vitro potency with other commonly studied CXCR2 antagonists is summarized below.
| Compound | IC50 (nM) for CXCR2 | Notes |
| This compound | 1 [1][2] | Orally active, selective CXCR2 antagonist. |
| AZD5069 | 0.79[3][4][5] | Potent and selective reversible antagonist. |
| Navarixin (SCH-527123) | 2.6 (for CXCR2), 36 (for CXCR1)[6] | Potent, orally bioavailable dual CXCR2/CXCR1 antagonist. |
| Ladarixin | 0.7 (for CXCL8-induced PMN migration)[7] | Dual CXCR1/2 inhibitor with higher affinity for CXCR2. |
| SB225002 | 22[8][9][10] | Potent and selective non-peptide CXCR2 antagonist. |
Key Experiments and Methodologies
This section details the methodologies for two key experiments demonstrating the biological effects of this compound: its potentiation of oxaliplatin-induced cytotoxicity and its inhibition of neutrophil infiltration.
Potentiation of Oxaliplatin-Induced Cytotoxicity in Androgen-Independent Prostate Cancer (AIPC) Cells
This compound has been shown to enhance the cytotoxic effects of the chemotherapeutic agent oxaliplatin in AIPC cell lines such as PC3 and DU145.[1] This effect is attributed to its ability to attenuate oxaliplatin-induced NF-κB activation.[1]
Experimental Protocol:
-
Cell Culture: Human prostate cancer cell lines (PC3 or DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of oxaliplatin in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 20 nM).[1]
-
Cytotoxicity Assay (MTT Assay):
-
After a predetermined incubation period (e.g., 72 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Data Analysis: The potentiation of cytotoxicity is determined by comparing the IC50 values of oxaliplatin in the presence and absence of this compound. A significant decrease in the IC50 of oxaliplatin indicates potentiation.
Inhibition of Neutrophil Infiltration
This compound effectively reduces the infiltration of neutrophils into tumors, a process that can contribute to tumor growth and progression. This has been demonstrated in both in vitro and in vivo models.[1]
In Vitro Neutrophil Migration Assay (Transwell Assay):
-
Setup: A two-chamber transwell system is used, with an upper chamber containing neutrophils and a lower chamber containing a chemoattractant (e.g., CXCL8). The chambers are separated by a porous membrane.
-
Treatment: Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control before being placed in the upper chamber.
-
Migration: The plate is incubated for a few hours to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by counting under a microscope or using a plate reader after cell lysis and staining.
-
Data Analysis: The percentage of inhibition of migration is calculated by comparing the number of migrated cells in the presence of this compound to the vehicle control.
In Vivo Neutrophil Infiltration in a Tumor Xenograft Model:
-
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., A549 lung carcinoma cells) to establish tumor xenografts.
-
Treatment: Once tumors reach a certain size, mice are treated with this compound (e.g., 100 mg/kg, orally, twice daily) or a vehicle control for a specified period.[1]
-
Tissue Collection and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC):
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target antigen.
-
Sections are incubated with a primary antibody specific for a neutrophil marker (e.g., Ly-6G/Gr-1 for mouse neutrophils or CD66b for human neutrophils).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the stained cells.
-
Sections are counterstained with hematoxylin.
-
-
Quantification: The number of stained neutrophils within the tumor tissue is quantified by manual counting in multiple high-power fields or by using automated image analysis software.
-
Data Analysis: The density of infiltrating neutrophils is compared between the this compound-treated group and the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the workflows for the described experiments.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Potentiation of Cytotoxicity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. AZD-5069 | CXCR | TargetMol [targetmol.com]
- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
Comparative Analysis of AZ10397767 Cross-reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemokine receptor antagonist AZ10397767, with a focus on its cross-reactivity profile. Due to the limited availability of public, direct comparative experimental data for this compound against a wide panel of chemokine receptors, this document outlines the established selectivity for its primary target, CXCR2, and provides a framework of standard experimental protocols for researchers to conduct their own comparative studies.
This compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] It has been shown to effectively inhibit neutrophil recruitment and demonstrates potential in various therapeutic areas, including cancer, by modulating the tumor microenvironment.[1] The compound exhibits an IC50 of 1 nM for CXCR2, indicating high-affinity binding to its target.[1]
Data Presentation: Cross-reactivity Profile of this compound
| Chemokine Receptor | Ligand Used | Assay Type | This compound IC50/Ki (nM) | Reference Compound IC50/Ki (nM) | Fold Selectivity (vs. CXCR2) |
| CXCR2 | IL-8 (CXCL8) | Radioligand Binding | 1 | [Insert Data] | - |
| CXCR1 | IL-8 (CXCL8) | [e.g., Ca2+ Mobilization] | [Insert Data] | [Insert Data] | [Calculate] |
| CXCR3 | CXCL10 (IP-10) | [e.g., Chemotaxis Assay] | [Insert Data] | [Insert Data] | [Calculate] |
| CCR1 | CCL3 (MIP-1α) | [e.g., Radioligand Binding] | [Insert Data] | [Insert Data] | [Calculate] |
| CCR2 | CCL2 (MCP-1) | [e.g., Ca2+ Mobilization] | [Insert Data] | [Insert Data] | [Calculate] |
| CCR5 | CCL5 (RANTES) | [e.g., Radioligand Binding] | [Insert Data] | [Insert Data] | [Calculate] |
| [Other Receptors] | [Specify Ligand] | [Specify Assay] | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Protocols
To facilitate the independent assessment of this compound cross-reactivity, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for various chemokine receptors.
Materials:
-
Cell membranes prepared from cells expressing the chemokine receptor of interest.
-
Radiolabeled chemokine ligand (e.g., [125I]-IL-8 for CXCR1/2).
-
This compound and reference compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by chemokine receptor activation.
Objective: To assess the functional antagonist activity of this compound at various chemokine receptors.
Materials:
-
Cells endogenously or recombinantly expressing the chemokine receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Chemokine ligand specific for the receptor being tested.
-
This compound and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture to near confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).[3]
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound or a reference compound at various concentrations to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence using the plate reader.
-
Inject the chemokine agonist at a concentration that elicits a submaximal response (e.g., EC80) and simultaneously record the change in fluorescence over time.
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Determine the inhibitory effect of this compound by calculating the percentage reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Chemotaxis Assay
This assay measures the ability of a compound to block the directed migration of cells towards a chemokine gradient.
Objective: To evaluate the inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
A cell line or primary cells responsive to the chemokine of interest (e.g., neutrophils for CXCR2).
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size).[5]
-
Chemokine ligand.
-
This compound and reference compounds.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Method for quantifying migrated cells (e.g., cell counting, fluorescence staining).
Protocol:
-
Place the chemokine ligand in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with various concentrations of this compound or a reference compound.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Plot the number of migrated cells against the logarithm of the antagonist concentration to determine the IC50 value.[6]
Mandatory Visualizations
Caption: Canonical CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating the selectivity profile of a chemokine receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Comparing CXCR2 Inhibitors in the Oncology Arena
For researchers, scientists, and drug development professionals, the targeting of the CXCR2 chemokine receptor presents a promising therapeutic strategy in oncology. This receptor plays a pivotal role in tumor progression, angiogenesis, metastasis, and the modulation of the tumor microenvironment. A growing number of small molecule inhibitors targeting CXCR2 are under investigation, each with unique characteristics. This guide provides a comprehensive head-to-head comparison of prominent CXCR2 inhibitors, supported by available preclinical and clinical data, to aid in navigating this dynamic field.
The C-X-C chemokine receptor 2 (CXCR2) and its ligands are key players in the intricate signaling network that fuels cancer growth and immune evasion. By mediating the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, CXCR2 signaling can dampen anti-tumor immune responses and promote a favorable environment for tumor progression.[1] Consequently, inhibiting this pathway has emerged as a compelling strategy to enhance the efficacy of various cancer therapies, including immunotherapy.[2]
This guide delves into a comparative analysis of several leading CXCR2 inhibitors in oncology: Navarixin (MK-7123), Reparixin, AZD5069 (Danirixin), and SX-682. We will explore their mechanisms of action, preclinical efficacy in various cancer models, and available clinical trial data.
At the Bench: Preclinical Potency and Efficacy
The initial evaluation of any therapeutic agent lies in its preclinical performance. In vitro assays determining the half-maximal inhibitory concentration (IC50) and in vivo studies assessing tumor growth inhibition are critical benchmarks. Below is a summary of available preclinical data for the compared CXCR2 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Key Preclinical Findings | Cancer Models |
| Navarixin (MK-7123) | CXCR1/CXCR2 | Allosteric Antagonist | CXCR2: 2.6 nM, CXCR1: 36 nM | Reduces migration of MDSCs and neutrophils into the tumor microenvironment, inhibits tumor cell migration, metastasis, and angiogenesis.[1][3][4] | Non-small cell lung cancer, Castration-resistant prostate cancer, Colorectal cancer[5][6] |
| Reparixin | CXCR1/CXCR2 | Non-competitive Allosteric Inhibitor | CXCR1: 1 nM, CXCR2: 100 nM (inhibition of CXCL8-induced migration) | Selectively depletes cancer stem cells, inhibits viability, proliferation, and epithelial-to-mesenchymal transition (EMT) of cancer cells.[7][8] | Breast cancer, Thyroid cancer, Gastric cancer[9][10] |
| AZD5069 (Danirixin) | CXCR2 | Reversible Antagonist | 0.79 nM (binding potency) | Inhibits neutrophil migration, reduces tumor-associated neutrophils, and suppresses tumor growth.[11][12][13] | Head and neck cancer, Triple-negative breast cancer, Prostate cancer, Hepatocellular carcinoma[14][15][16] |
| SX-682 | CXCR1/CXCR2 | Allosteric Inhibitor | Not specified | Blocks MDSC recruitment, enhances T cell activation and antitumor immunity, exhibits single-agent activity, and synergizes with checkpoint inhibitors.[17][18][19] | Melanoma, Pancreatic cancer, Colorectal cancer, Head and neck cancer[20][21] |
In the Clinic: Translating Preclinical Promise
The ultimate measure of a drug's utility is its performance in clinical trials. While direct head-to-head clinical trials of these CXCR2 inhibitors are limited, available data from studies, often in combination with other anti-cancer agents, provide valuable insights into their safety and efficacy.
| Inhibitor | Phase of Development (Selected Oncology Trials) | Combination Therapy | Key Clinical Findings |
| Navarixin (MK-7123) | Phase II | Pembrolizumab | Did not demonstrate sufficient efficacy in advanced/metastatic castration-resistant prostate cancer, microsatellite-stable colorectal cancer, or non-small-cell lung cancer. The combination had a manageable safety profile.[5][6][22][[“]] |
| Reparixin | Phase Ib/II | Paclitaxel | Appeared safe and tolerable in HER-2 negative metastatic breast cancer. A 30% response rate was observed. A window-of-opportunity trial in operable HER-2-negative breast cancer showed it was safe and well-tolerated, with a reduction in cancer stem cell markers in some patients.[24][25][26] |
| AZD5069 (Danirixin) | Phase I/II | Durvalumab, Enzalutamide | In combination with durvalumab, it is being investigated in advanced solid tumors and head and neck cancer.[15] With enzalutamide in metastatic castration-resistant prostate cancer, the combination was tolerable and showed anti-tumor activity.[14][27] |
| SX-682 | Phase I/II | Pembrolizumab, Nivolumab | In combination with pembrolizumab for metastatic melanoma, it had a tolerable safety profile and showed objective responses and disease control.[28] Ongoing trials are evaluating it with nivolumab in colorectal cancer.[21] |
Understanding the Mechanism: The CXCR2 Signaling Pathway
The antitumor effects of CXCR2 inhibitors stem from their ability to disrupt a complex signaling cascade. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2 activates downstream pathways that promote cell survival, proliferation, migration, and angiogenesis. A simplified representation of this pathway is depicted below.
References
- 1. Facebook [cancer.gov]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reparixin - Focus Biomolecules [mayflowerbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5069 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD5069 plus enzalutamide is shown to be active in mCRPC [dailyreporter.esmo.org]
- 15. vjoncology.com [vjoncology.com]
- 16. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 19. selleckchem.com [selleckchem.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. gatewaycr.org [gatewaycr.org]
- 22. Scholars@Duke publication: CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. [scholars.duke.edu]
- 23. consensus.app [consensus.app]
- 24. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. hra.nhs.uk [hra.nhs.uk]
- 28. ascopubs.org [ascopubs.org]
A Head-to-Head Showdown: Comparing CXCR2 Inhibitors in the Oncology Arena
For researchers, scientists, and drug development professionals, the targeting of the CXCR2 chemokine receptor presents a promising therapeutic strategy in oncology. This receptor plays a pivotal role in tumor progression, angiogenesis, metastasis, and the modulation of the tumor microenvironment. A growing number of small molecule inhibitors targeting CXCR2 are under investigation, each with unique characteristics. This guide provides a comprehensive head-to-head comparison of prominent CXCR2 inhibitors, supported by available preclinical and clinical data, to aid in navigating this dynamic field.
The C-X-C chemokine receptor 2 (CXCR2) and its ligands are key players in the intricate signaling network that fuels cancer growth and immune evasion. By mediating the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, CXCR2 signaling can dampen anti-tumor immune responses and promote a favorable environment for tumor progression.[1] Consequently, inhibiting this pathway has emerged as a compelling strategy to enhance the efficacy of various cancer therapies, including immunotherapy.[2]
This guide delves into a comparative analysis of several leading CXCR2 inhibitors in oncology: Navarixin (MK-7123), Reparixin, AZD5069 (Danirixin), and SX-682. We will explore their mechanisms of action, preclinical efficacy in various cancer models, and available clinical trial data.
At the Bench: Preclinical Potency and Efficacy
The initial evaluation of any therapeutic agent lies in its preclinical performance. In vitro assays determining the half-maximal inhibitory concentration (IC50) and in vivo studies assessing tumor growth inhibition are critical benchmarks. Below is a summary of available preclinical data for the compared CXCR2 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Key Preclinical Findings | Cancer Models |
| Navarixin (MK-7123) | CXCR1/CXCR2 | Allosteric Antagonist | CXCR2: 2.6 nM, CXCR1: 36 nM | Reduces migration of MDSCs and neutrophils into the tumor microenvironment, inhibits tumor cell migration, metastasis, and angiogenesis.[1][3][4] | Non-small cell lung cancer, Castration-resistant prostate cancer, Colorectal cancer[5][6] |
| Reparixin | CXCR1/CXCR2 | Non-competitive Allosteric Inhibitor | CXCR1: 1 nM, CXCR2: 100 nM (inhibition of CXCL8-induced migration) | Selectively depletes cancer stem cells, inhibits viability, proliferation, and epithelial-to-mesenchymal transition (EMT) of cancer cells.[7][8] | Breast cancer, Thyroid cancer, Gastric cancer[9][10] |
| AZD5069 (Danirixin) | CXCR2 | Reversible Antagonist | 0.79 nM (binding potency) | Inhibits neutrophil migration, reduces tumor-associated neutrophils, and suppresses tumor growth.[11][12][13] | Head and neck cancer, Triple-negative breast cancer, Prostate cancer, Hepatocellular carcinoma[14][15][16] |
| SX-682 | CXCR1/CXCR2 | Allosteric Inhibitor | Not specified | Blocks MDSC recruitment, enhances T cell activation and antitumor immunity, exhibits single-agent activity, and synergizes with checkpoint inhibitors.[17][18][19] | Melanoma, Pancreatic cancer, Colorectal cancer, Head and neck cancer[20][21] |
In the Clinic: Translating Preclinical Promise
The ultimate measure of a drug's utility is its performance in clinical trials. While direct head-to-head clinical trials of these CXCR2 inhibitors are limited, available data from studies, often in combination with other anti-cancer agents, provide valuable insights into their safety and efficacy.
| Inhibitor | Phase of Development (Selected Oncology Trials) | Combination Therapy | Key Clinical Findings |
| Navarixin (MK-7123) | Phase II | Pembrolizumab | Did not demonstrate sufficient efficacy in advanced/metastatic castration-resistant prostate cancer, microsatellite-stable colorectal cancer, or non-small-cell lung cancer. The combination had a manageable safety profile.[5][6][22][[“]] |
| Reparixin | Phase Ib/II | Paclitaxel | Appeared safe and tolerable in HER-2 negative metastatic breast cancer. A 30% response rate was observed. A window-of-opportunity trial in operable HER-2-negative breast cancer showed it was safe and well-tolerated, with a reduction in cancer stem cell markers in some patients.[24][25][26] |
| AZD5069 (Danirixin) | Phase I/II | Durvalumab, Enzalutamide | In combination with durvalumab, it is being investigated in advanced solid tumors and head and neck cancer.[15] With enzalutamide in metastatic castration-resistant prostate cancer, the combination was tolerable and showed anti-tumor activity.[14][27] |
| SX-682 | Phase I/II | Pembrolizumab, Nivolumab | In combination with pembrolizumab for metastatic melanoma, it had a tolerable safety profile and showed objective responses and disease control.[28] Ongoing trials are evaluating it with nivolumab in colorectal cancer.[21] |
Understanding the Mechanism: The CXCR2 Signaling Pathway
The antitumor effects of CXCR2 inhibitors stem from their ability to disrupt a complex signaling cascade. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2 activates downstream pathways that promote cell survival, proliferation, migration, and angiogenesis. A simplified representation of this pathway is depicted below.
References
- 1. Facebook [cancer.gov]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reparixin - Focus Biomolecules [mayflowerbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5069 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD5069 plus enzalutamide is shown to be active in mCRPC [dailyreporter.esmo.org]
- 15. vjoncology.com [vjoncology.com]
- 16. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 19. selleckchem.com [selleckchem.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. gatewaycr.org [gatewaycr.org]
- 22. Scholars@Duke publication: CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. [scholars.duke.edu]
- 23. consensus.app [consensus.app]
- 24. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. hra.nhs.uk [hra.nhs.uk]
- 28. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Guidance for the Disposal of Laboratory Chemicals
To ensure the safety of personnel and the protection of the environment, it is crucial to follow established protocols for the disposal of chemical waste. While specific information for "AZ10397767" is not publicly available, the following represents standard best practices for the disposal of laboratory chemical waste.
All chemical waste must be handled under the assumption that it is hazardous.[1] Improper disposal, such as discarding chemicals in the regular trash or pouring them down the drain, can lead to significant environmental damage, health risks, and legal consequences.[2]
General Disposal Procedures
The proper disposal of chemical waste is a systematic process that ensures safety and regulatory compliance. The key steps include waste identification, proper storage, and transfer to a certified disposal service.
1. Identification and Classification: Before disposal, it is imperative to identify and classify the waste.[2] This involves determining the chemical's properties, such as whether it is flammable, corrosive, toxic, or reactive.[2] This information is typically found in the chemical's Safety Data Sheet (SDS).
2. Proper Labeling and Storage: All waste containers must be clearly labeled in English with the full chemical name—abbreviations or formulas are not acceptable.[1] The label should also include the words "Hazardous Waste."[1] Waste containers must be in good condition, leak-proof, and compatible with the chemical they contain.[1] It is crucial to keep containers closed except when adding waste and to store them in a designated, secure area, such as under a fume hood or in a specialized storage cabinet.[1][3]
3. Segregation of Incompatible Wastes: Chemicals must be segregated according to their compatibility to prevent dangerous reactions.[1] For instance, halogenated and non-halogenated organic solvents should be collected in separate containers.[4] Similarly, acids and bases, as well as oxidizing agents and organic materials, should not be mixed.
4. Use of Certified Disposal Vendors: Never dispose of chemical waste through standard municipal waste or sewer systems.[2] It is essential to partner with a licensed and certified chemical waste disposal service that can handle, transport, and dispose of the waste in accordance with all federal, state, and local regulations.[2]
Handling of Contaminated Materials
-
Empty Containers: Containers that held toxic or hazardous chemicals should be triple-rinsed with an appropriate solvent.[1] This rinsate must be collected and treated as hazardous waste.[1] After thorough rinsing, the container can often be disposed of as regular trash, though it is best to reuse it for compatible waste when possible.[1]
-
Sharps: Chemically contaminated sharps, such as needles and blades, must be collected in a puncture-proof container that is clearly labeled as "Hazardous Waste," indicating the chemical contaminant.[1][3]
-
Glassware: Laboratory glassware that is not contaminated with toxic substances can typically be disposed of in the regular trash.[1] However, if it is contaminated, it must be packaged and labeled as hazardous waste, specifying the contaminating chemical.[1]
Emergency Preparedness
In the event of a spill, it is critical to have an emergency plan. This includes having spill kits readily available and ensuring all laboratory personnel are trained on their use. For leaks or spills, the primary objective is to prevent the chemical from entering drains or waterways.[5]
Operational Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

